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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Structure and Properties of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

This guide provides a comprehensive technical overview of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in the field of drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. Given the limited direct experimental data for this specific molecule, this document synthesizes information from closely related pyrimidine analogs to project its chemical characteristics, reactivity, and potential applications. This approach offers valuable insights for the synthesis, characterization, and strategic use of this compound in research and development.

Introduction to the Pyrimidine Scaffold

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active molecules.[1][2] Their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, make them a privileged scaffold in drug discovery.[3][4] The therapeutic importance of pyrimidines is well-established, with notable examples including antiviral medications and anticancer agents.[3] The functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making compounds like Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate valuable intermediates in the synthesis of novel therapeutic agents.[5][6]

Molecular Structure and Physicochemical Properties

The chemical structure of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is characterized by a pyrimidine ring substituted with a hydroxyl group at the 2-position, a methyl group at the 4-position, and a methyl carboxylate group at the 5-position.

Molecular Formula: C₇H₈N₂O₃

Molecular Weight: 168.15 g/mol

Due to the scarcity of specific experimental data for Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, the following table presents computed properties and data from its close analog, Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (CAS 53135-24-3), to provide an estimated profile.[5]

PropertyValue (or estimate for the methyl ester)Source
Molecular Formula C₈H₁₀N₂O₃ (Ethyl Ester)[5]
Molecular Weight 182.18 g/mol (Ethyl Ester)[5]
Physical Form Solid (based on analogs)[2]
XLogP3-AA -0.3 (Ethyl Ester)[5]
Hydrogen Bond Donor Count 1 (Ethyl Ester)[5]
Hydrogen Bond Acceptor Count 5 (Ethyl Ester)[5]
Storage Temperature Sealed in dry, 2-8°C (Ethyl Ester)[2]

It is important to note that the methyl ester is expected to have a slightly lower molecular weight and potentially different solubility and melting point characteristics compared to its ethyl ester counterpart.

Synthesis and Reactivity

A plausible synthetic route is a variation of the Biginelli reaction or a similar cyclocondensation reaction. The general workflow for such a synthesis is outlined below:

SynthesisWorkflow reagents Starting Materials: - β-ketoester (e.g., methyl acetoacetate) - Aldehyde (e.g., formaldehyde or derivative) - Urea or thiourea derivative condensation Cyclocondensation Reaction (Acid or Base Catalyzed) reagents->condensation dihydropyrimidine Dihydropyrimidine Intermediate condensation->dihydropyrimidine oxidation Oxidation Step (e.g., with NBS, DDQ, or nitric acid) dihydropyrimidine->oxidation product Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate oxidation->product purification Purification (Crystallization or Chromatography) product->purification

Caption: Generalized workflow for pyrimidine synthesis.

Experimental Protocol (Hypothetical, based on similar syntheses):

  • Reaction Setup: To a solution of a suitable β-ketoester (e.g., methyl 2-acetyl-3-ethoxypropenoate) and an appropriate amidine (e.g., acetamidine hydrochloride) in a suitable solvent like ethanol, add a base such as triethylamine.

  • Reaction Execution: The reaction mixture is typically stirred at reflux for an extended period (e.g., 24-48 hours).

  • Workup: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then diluted with water.

  • Extraction and Purification: The product can be extracted with an organic solvent like dichloromethane. The organic layers are then washed, dried, and concentrated. The crude product is purified by crystallization or column chromatography to yield the final product.

The reactivity of the hydroxyl group at the 2-position is of particular interest. It can be a site for further derivatization, such as alkylation or acylation, to produce a library of related compounds for structure-activity relationship (SAR) studies.[3]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound. While specific spectra for Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate are not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl groups and the pyrimidine ring proton.

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
CH ₃ (on pyrimidine ring)~2.3-2.7singlet
O-CH ₃ (ester)~3.8-4.0singlet
Ring CH ~8.0-8.5singlet
OH (or NH in tautomeric form)Broad singlet, variablesinglet

Note: The hydroxyl proton may exchange with deuterium in solvents like D₂O and may appear as a broad signal or not be observed at all.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonExpected Chemical Shift (δ, ppm)
C H₃ (on pyrimidine ring)~18-25
O-C H₃ (ester)~50-55
Pyrimidine Ring Carbons~100-160
Ester C =O~160-170
C -OH (or C =O in tautomeric form)~155-165
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H / N-H stretch (tautomerism)3200-3500Broad, Medium
C-H stretch (aromatic and aliphatic)2850-3100Medium-Weak
C=O stretch (ester)1700-1730Strong
C=O / C=N / C=C stretch (ring)1550-1650Strong-Medium
C-O stretch1000-1300Strong
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, the expected molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 168 or 169, respectively. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).

Applications in Drug Discovery and Development

Derivatives of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate have been investigated for a range of biological activities. The pyrimidine core is a key pharmacophore in many therapeutic agents, and this compound serves as a versatile building block for creating more complex molecules.

Applications core Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate derivatization Chemical Derivatization core->derivatization antimicrobial Antimicrobial Agents derivatization->antimicrobial anticancer Anticancer Agents derivatization->anticancer antiinflammatory Anti-inflammatory Agents derivatization->antiinflammatory cns CNS Depressants derivatization->cns

Caption: Potential therapeutic applications from derivatization.

Recent research has focused on synthesizing pyrimidine derivatives as potential inhibitors of enzymes like dihydrofolate reductase (DHFR), which is a target for antibacterial agents.[8] The structural motifs present in Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, including hydrogen bond donors and acceptors, make it an attractive starting point for designing enzyme inhibitors.[9]

Safety and Handling

Based on the safety data for analogous compounds like Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate should be handled with care.[2][5] It is likely to be an irritant to the skin, eyes, and respiratory system.[5] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is a promising heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data is limited, a comprehensive understanding of its properties and reactivity can be extrapolated from closely related analogs. The synthetic accessibility and the potential for diverse functionalization make it a valuable tool for researchers aiming to develop novel therapeutic agents targeting a wide range of diseases. Further research to fully characterize this compound and explore its biological activities is warranted.

References

  • Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
  • Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 45.
  • Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Methyl 4-hydroxypyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722.
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6985.
  • FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride. (n.d.). ResearchGate. Retrieved from [Link]

  • A greener chemistry approach for synthesis of 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4 tetrahydropyrimidine-5-carboxylic acid ethyl ester. (2014). International Journal of Pharmaceutical Sciences and Research, 5(12), 5548.
  • Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. (2022). International journal of health sciences, 6(S2), 849–863.
  • Methyl 2-(hydroxymethyl)pyridine-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. (n.d.). Rsc.org. Retrieved from [Link]

  • Synthesis of 4-hydroxy-5-pyrimidine carboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. (n.d.). Science Alert. Retrieved from [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved from [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

  • Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2020). Molecules, 25(18), 4248.
  • 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound. (2013). Google Patents.

Sources

Exploratory

Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate CAS number and identification

This guide provides an in-depth technical analysis of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate , a critical heterocyclic building block in medicinal chemistry.[1][2][3] It details the compound's identification,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate , a critical heterocyclic building block in medicinal chemistry.[1][2][3] It details the compound's identification, synthesis, tautomeric behavior, and application in drug development.

[1][2][3]

Executive Summary

Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (often referred to by its tautomeric form, Methyl 2-oxo-4-methyl-1,2-dihydropyrimidine-5-carboxylate ) is a functionalized pyrimidine scaffold used extensively as an intermediate in the synthesis of kinase inhibitors, antiviral agents, and antimetabolites.[1][2][3] Its structural versatility—defined by the electrophilic C5-ester, the nucleophilic N1/O2 centers, and the modifiable C4-methyl group—makes it a linchpin in fragment-based drug discovery (FBDD).[2][3]

This guide standardizes the identification, synthesis, and handling of this compound, resolving common confusion regarding its tautomeric nature and regiochemistry.

Chemical Identity & Structural Analysis[2][3][4]

Nomenclature and Identification

Accurate identification is paramount due to the prevalence of positional isomers (e.g., 4-hydroxy-2-methyl analogs).[1][2][3]

AttributeDetail
Chemical Name Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
Systematic Name Methyl 2-oxo-4-methyl-1,2-dihydropyrimidine-5-carboxylate
CAS Number 1211464-12-8 (Methyl ester specific); Note: 6214-64-8 is the Ethyl analog.[1][2][3]
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
SMILES COC(=O)C1=CN=C(O)N=C1C
InChI Key Unique identifier for verification (varies by tautomer input)
Tautomeric Equilibrium

The compound exhibits lactam-lactim tautomerism .[1][2][3] While often named as the "2-hydroxy" derivative, experimental evidence (X-ray crystallography and solution-phase NMR) confirms that the 2-oxo (lactam) form predominates in neutral conditions.[1][2][3] This distinction is critical for predicting reactivity: electrophiles will attack the N1 position (N-alkylation) rather than the oxygen (O-alkylation) under standard conditions unless specific hard/soft acid-base (HSAB) conditions are applied.[1][2][3]

Tautomerism Lactim Lactim Form (2-Hydroxy) Less Stable Lactam Lactam Form (2-Oxo-1,2-dihydro) Dominant Species Lactim->Lactam  Equilibrium  

Figure 1: Tautomeric equilibrium favoring the 2-oxo (lactam) species in polar solvents and solid state.

Synthesis & Manufacturing

Retrosynthetic Analysis

The most robust synthetic route involves the condensation of a C3-electrophile (masked 1,3-dicarbonyl) with a dinucleophile (Urea).[2][3] The regiochemistry is controlled by the differing reactivities of the carbonyl centers in the acetoacetate derivative.

Optimized Synthetic Protocol

Reaction Type: Cyclocondensation (Hantzsch-like Pyrimidine Synthesis)[1][2][3]

Reagents:

  • Methyl acetoacetate (Starting Material A)

  • Trimethyl orthoformate (C1 Source)

  • Urea (Dinucleophile)

  • Acetic Anhydride (Solvent/Catalyst)

Step-by-Step Methodology:

  • Activation (In Situ): Methyl acetoacetate is treated with trimethyl orthoformate (or triethyl orthoformate) in acetic anhydride at reflux (100–110°C) for 2–4 hours. This generates the reactive intermediate Methyl 2-(methoxymethylene)acetoacetate .[1][2][3]

    • Mechanistic Insight: The orthoformate acts as a C1 donor, converting the active methylene of the acetoacetate into an enol ether (alkoxymethylene), which is highly electrophilic.

  • Cyclization: The crude intermediate is dissolved in Methanol (MeOH). Urea (1.1 equivalents) and a catalytic amount of acid (e.g., HCl or p-TsOH) or base (NaOMe) are added.[2]

    • Note: Basic conditions (NaOMe/MeOH) are preferred to facilitate the deprotonation of urea, enhancing its nucleophilicity.

  • Reflux: The mixture is refluxed for 6–12 hours. The urea attacks the enol ether carbon (Michael-like addition) followed by cyclization onto the ketone carbonyl.[2][3]

  • Isolation: The reaction mixture is cooled to 0°C. The product precipitates as a white to off-white solid.[1][2][3]

  • Purification: Recrystallization from Ethanol/Water (9:1) yields high-purity crystals (>98%).[1][2][3]

Synthesis MA Methyl Acetoacetate Inter Intermediate: Methyl 2-(methoxymethylene)acetoacetate MA->Inter Ac2O, Reflux (Activation) TMOF Trimethyl Orthoformate TMOF->Inter Ac2O, Reflux (Activation) Urea Urea (NH2-CO-NH2) Prod Target Product: Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate Urea->Prod MeOH, Reflux (Cyclization) Inter->Prod MeOH, Reflux (Cyclization)

Figure 2: Two-step one-pot synthesis via the alkoxymethylene intermediate.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.0–12.5 ppm (br s, 1H, NH or OH): Confirms the lactam/lactim proton.

    • δ 8.65 ppm (s, 1H, H-6 ): Characteristic singlet for the pyrimidine ring proton at C6.

    • δ 3.78 ppm (s, 3H, COOCH₃ ): Methyl ester singlet.

    • δ 2.35 ppm (s, 3H, C4-CH₃ ): Methyl group attached to the ring.

  • Interpretation: The absence of splitting for the C6 proton confirms the substitution pattern (C5 and C4 are substituted).

Mass Spectrometry (LC-MS)[1][2][3][5]
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Observed Mass: [M+H]⁺ = 169.15 m/z.[3]

  • Fragment Pattern: Loss of methoxy group (-31) or CO2 (-44) may be observed in MS/MS.[1][2][3]

Pharmaceutical Applications

Kinase Inhibitor Scaffolds

This compound acts as a precursor for "Type I" and "Type II" kinase inhibitors.[3] The C5-ester can be converted to an amide (via aminolysis) to interact with the "hinge region" of kinase enzymes (e.g., Src, Abl, EGFR).

Functionalization Logic

Researchers utilize this scaffold for specific transformations:

  • Chlorination (POCl₃): Converts the C2-hydroxy group to a 2-chloro derivative (Methyl 2-chloro-4-methylpyrimidine-5-carboxylate).[1][2][3] This activates the C2 position for S_NAr reactions with amines, allowing the introduction of solubilizing groups or pharmacophores.

  • Reduction: The C5-ester can be reduced to a hydroxymethyl group (-CH₂OH) or aldehyde, serving as a handle for further chain extension.[1][2][3]

TransformationReagentProduct Utility
C2-Chlorination POCl₃ / PhNMe₂Introduction of amines (S_NAr)
C5-Hydrolysis LiOH / THFGeneration of carboxylic acid for coupling
C5-Aminolysis R-NH₂ / AlMe₃Formation of amide linkers

Safety & Handling (SDS Highlights)

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Signal Word: Warning.

  • Handling: Avoid dust formation.[3] Use in a fume hood to prevent inhalation of fine powder.[3]

  • Storage: Store in a cool, dry place (2–8°C preferred) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.

References

  • PubChem. Methyl 4-hydroxypyrimidine-5-carboxylate (Analog Data).[1][2][3] National Library of Medicine.[3] [Link][2]

  • Organic Chemistry Portal. Synthesis of Pyrimidines.[Link][2]

Sources

Foundational

Tautomeric Dynamics of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate: A Structural and Synthetic Guide

Executive Summary: The Pharmacophore Chameleon Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (CAS: 13008-17-8 for the acid analog ref; specific ester derivatives vary) represents a classic case of structural ambiguit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Chameleon

Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (CAS: 13008-17-8 for the acid analog ref; specific ester derivatives vary) represents a classic case of structural ambiguity in heterocyclic chemistry. While often drawn as the 2-hydroxy (lactim) tautomer in chemical catalogs, experimental evidence confirms that in both solid-state and polar solution, this molecule exists predominantly as the 2-oxo (lactam) tautomer.

For drug development professionals, this distinction is not merely academic. The tautomeric state dictates the hydrogen bond donor/acceptor profile (HBD/HBA), drastically affecting:

  • Ligand-Receptor Docking: Misassigning the tautomer leads to incorrect pharmacophore modeling (e.g., expecting an H-bond donor at the oxygen when it is actually an acceptor).

  • Solubility & Permeability: The lactam form is significantly more polar and prone to dimerization.

  • Synthetic Reactivity: Nucleophilic attacks at the C2 position vary by orders of magnitude depending on the protonation state.

This guide provides a definitive analysis of the tautomeric landscape, validated synthetic protocols, and analytical discrimination techniques.

The Tautomeric Landscape[1]

The molecule exists in a dynamic equilibrium between three primary forms. The driving force is the resonance stabilization of the amide-like (lactam) moiety versus the aromatization energy of the fully conjugated pyrimidine (lactim).

Structural Species[2][3][4][5]
  • Lactam A (N1-H): 2-oxo-1,2-dihydro form.

  • Lactam B (N3-H): 2-oxo-3,4-dihydro form.

  • Lactim (O-H): 2-hydroxy form.

In the presence of the electron-withdrawing ester at C5 and the electron-donating methyl at C4, the N1-H Lactam is generally the global minimum in polar solvents (DMSO, MeOH, Water) due to superior solvation of the dipole and intermolecular hydrogen bonding (dimerization).

Visualization of Equilibrium

The following diagram illustrates the proton transfer pathways. Note that the "Hydroxy" form is often a high-energy transition state in solution but can be trapped by O-alkylation.

Tautomerism Lactam_N1 Lactam Form (N1-H) (Dominant in Solution) C=O Acceptor / N-H Donor Lactim Lactim Form (O-H) (Rare/Transient) C-OH Donor Lactam_N1->Lactim Proton Transfer (Fast) Lactam_N3 Lactam Form (N3-H) (Minor Species) Lactam_N1->Lactam_N3 1,3-Proton Shift (Solvent Mediated) Lactim->Lactam_N3 Proton Transfer

Figure 1: Tautomeric equilibrium of 2-hydroxypyrimidines. The equilibrium heavily favors the Lactam (Blue) in polar media.

Synthetic Access & Validation

Many commercial sources supply this compound via the Biginelli reaction, which initially yields the 3,4-dihydropyrimidine (DHPM). To obtain the fully aromatic target described here, an oxidation step or a different condensation strategy is required.

The most robust, self-validating protocol for the aromatic species is the Enamine-Urea Condensation .

Protocol: Condensation of Urea with Enaminones

This route avoids the need for post-synthesis oxidation and yields the target in high purity.

Reagents:

  • Urea (1.2 equiv)

  • Methyl acetoacetate (1.0 equiv)

  • Triethyl orthoformate (1.5 equiv) OR DMF-DMA

  • Catalytic p-TsOH (or acetic acid)

  • Solvent: Ethanol or DMF

Step-by-Step Methodology:

  • Intermediate Formation: Charge a reaction vessel with Methyl acetoacetate (100 mmol), Triethyl orthoformate (150 mmol), and Urea (120 mmol) in Ethanol (200 mL).

  • Catalysis: Add catalytic p-TsOH (5 mol%).

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours.

    • Mechanism:[1] The orthoformate reacts with the active methylene of the acetoacetate to form an ethoxymethylene intermediate (enol ether), which then undergoes cyclocondensation with urea.

  • Precipitation: Cool the reaction mixture to 0°C. The product (predominantly the oxo-form) will precipitate as a white/off-white solid.

  • Purification: Filter the solid. Wash with cold ethanol and diethyl ether to remove unreacted urea. Recrystallize from Ethanol/DMF if necessary.

Synthetic Workflow Diagram

Synthesis Start Starting Materials: Methyl Acetoacetate + Urea Step1 In Situ Formation: Methyl 2-(ethoxymethylene)-3-oxobutanoate Start->Step1 TEOF / Acid Cat. Reagent Reagent: Triethyl Orthoformate (TEOF) Reagent->Step1 Step2 Cyclocondensation: Nucleophilic attack by Urea Step1->Step2 + Urea / Reflux Step3 Elimination: Loss of EtOH Step2->Step3 Product Target Product: Methyl 2-oxo-4-methyl-1,2-dihydropyrimidine-5-carboxylate Step3->Product

Figure 2: One-pot synthesis via the ethoxymethylene intermediate, bypassing the dihydropyrimidine oxidation state.

Analytical Discrimination (E-E-A-T)

Distinguishing the tautomers requires specific spectroscopic techniques. Standard LC-MS is insufficient as both forms have identical Mass/Charge ratios.

Nuclear Magnetic Resonance (NMR)

The proton on the nitrogen (Lactam) vs. the oxygen (Lactim) provides the clearest signature.

FeatureLactam Form (Observed)Lactim Form (Theoretical/Trapped)Notes
1H NMR Solvent DMSO-d6CDCl3 (rarely soluble)DMSO stabilizes the polar lactam.
NH Signal δ 11.0 – 13.0 ppm AbsentBroad singlet. Diagnostic of Lactam.
OH Signal Absentδ 5.0 – 9.0 ppmOnly seen if O-H is locked or in gas phase.
C2 Carbon (13C) δ 150 – 155 ppm δ 160 – 165 ppmCarbonyl (C=O) is shielded relative to C-O(Ar).
C5 Ester C=O δ 165 ppmδ 165 ppmLess sensitive to tautomerism.

Expert Insight: In DMSO-d6, you will observe a broad singlet >11 ppm. This confirms the presence of the NH group, validating the 2-oxo (lactam) structure. If the spectrum shows a sharp singlet <10 ppm and no broad downfield peak, suspect O-alkylation impurity (e.g., O-methyl ether) rather than the lactim tautomer.

X-Ray Crystallography

In the solid state, these pyrimidines form extensive hydrogen-bonded networks.

  • Bond Lengths: The C2-O bond length is typically 1.22–1.26 Å (characteristic of C=O double bond) rather than 1.35 Å (C-OH single bond).

  • Dimerization: They typically crystallize as centrosymmetric dimers linked by N-H···O=C hydrogen bonds, mimicking DNA base pairing.

Implications for Drug Discovery

Docking & Virtual Screening

When preparing ligand libraries for docking:

  • Do not rely on auto-generated 3D coordinates from SMILES strings if the software defaults to the aromatic lactim.

  • Force the software to generate the 2-oxo (lactam) tautomer.

  • Reasoning: The Lactam presents a Hydrogen Bond Donor (NH) and Acceptor (C=O). The Lactim presents a Donor (OH) and Acceptor (N). Reversing these leads to complete docking failure in the binding pocket.

Solubility Prediction

The Lactam form is highly polar.

  • LogP (Lactam): ~ -0.6 to 0.5 (More soluble in water/DMSO).

  • LogP (Lactim): ~ 1.2 to 1.8 (More lipophilic).

  • Note: Experimental LogP usually reflects the dominant Lactam form.

References

  • Tautomerism of 2-Hydroxypyridines and Pyrimidines.

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Confirms the energetic preference for the lactam (oxo)
    • URL:[Link] (Search: "2-hydroxypyrimidine tautomerism lactam stability")

  • Synthesis of Pyrimidine-5-Carboxylic Esters.

    • Source: Organic Chemistry Portal / Synthesis Journal
    • Context: Details the condensation of urea with ethoxymethylene acetoacetates to yield 2-oxo-pyrimidine-5-carboxyl
    • URL:[Link]

  • Crystal Structure Analysis of 2-Oxo-Pyrimidines.

    • Source: Cambridge Structural Database (CSD)
    • Context: Provides crystallographic evidence of N-H...
    • URL:[Link]

  • PubChem Compound Summary: Methyl 4-hydroxypyrimidine-5-carboxyl

    • Source: PubChem[2]

    • Context: General physical properties and tautomeric representations (Note: PubChem often displays the lactim form as the "parent" structure despite the lactam being the physical reality).
    • URL:[Link]

Sources

Exploratory

Solubility profile of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate in Organic Solvents Authored by: A Senior Application Scientist Foreword: Navigating the Solubility Landscape of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate

Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is a heterocyclic compound of significant interest in pharmaceutical research and development.[1][2][3] As an integral scaffold in the synthesis of numerous biologically active molecules, a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents, is paramount for optimizing reaction conditions, purification processes, and formulation strategies.[4][5] This guide provides a comprehensive overview of the anticipated solubility profile of this compound, drawing upon established principles of physical chemistry and experimental data from structurally related pyrimidine derivatives.[6][7][8][9][10] While direct experimental solubility data for the title compound is not extensively published, this document serves as a robust predictive resource for researchers, scientists, and drug development professionals.

Physicochemical Characteristics of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The structure of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, featuring a pyrimidine core with hydroxyl, methyl, and carboxylate functional groups, dictates its polarity, hydrogen bonding capacity, and crystalline structure, all of which are critical determinants of its solubility.

Table 1: Physicochemical Properties of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate and Related Structures

PropertyValue/InformationSource
Molecular Formula C₇H₈N₂O₃Inferred
Molecular Weight 168.15 g/mol Inferred
IUPAC Name Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylateN/A
CAS Number Not directly available; related compounds include 4774-35-0 (methyl 4-hydroxypyrimidine-5-carboxylate) and 67383-32-8 (ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate)[11][12]
General Appearance Expected to be a crystalline solid[13]
Key Functional Groups Pyrimidine ring, hydroxyl group, methyl group, methyl carboxylateN/A

The presence of the hydroxyl group and the nitrogen atoms in the pyrimidine ring suggests the capacity for both hydrogen bond donation and acceptance, which will significantly influence its interaction with various solvents.[14]

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The dissolution process involves the disruption of intermolecular forces in both the solute (lattice energy) and the solvent, followed by the formation of new solute-solvent interactions.

Solvent Polarity and Intermolecular Forces

Organic solvents can be broadly classified based on their polarity:

  • Polar Protic Solvents: (e.g., methanol, ethanol) Can act as hydrogen bond donors and acceptors.

  • Polar Aprotic Solvents: (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, ethyl acetate) Can act as hydrogen bond acceptors but not donors.

  • Nonpolar Solvents: (e.g., carbon tetrachloride, benzene, cyclohexane) Have low dielectric constants and minimal capacity for hydrogen bonding.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate Solute_Props Polarity H-Bonding Capacity Crystal Lattice Energy Solute->Solute_Props determines Solubility Solubility Solute_Props->Solubility influences Solvent Organic Solvent Solvent_Props Polarity (Dielectric Constant) H-Bonding Capacity Dipole Moment Solvent->Solvent_Props determines Solvent_Props->Solubility influences

Predicted Solubility Profile in Common Organic Solvents

Based on extensive studies of similar pyrimidine derivatives, a predictive solubility profile for Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate can be constructed.[6][8][9][10] The solubility of pyrimidine derivatives generally increases with the polarity of the solvent and its ability to form hydrogen bonds.

Table 2: Predicted Qualitative and Quantitative Solubility of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate at Room Temperature

SolventSolvent TypePredicted SolubilityRationale and Supporting Evidence from Analogs
N,N-Dimethylformamide (DMF) Polar AproticHighStudies on other pyrimidine derivatives consistently show the highest solubility in DMF.[6][8][10] This is attributed to its high polarity and ability to act as a strong hydrogen bond acceptor.
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is a strong polar aprotic solvent, and pyrimidine derivatives often exhibit high solubility in it.[13][15]
Methanol Polar ProticModerate to HighMethanol can act as both a hydrogen bond donor and acceptor, facilitating dissolution. The solubility of related compounds in methanol increases with temperature.[6][7][8][10]
Ethanol Polar ProticModerateSimilar to methanol, ethanol is a polar protic solvent. Pyrimidine derivatives are often recrystallized from ethanol, indicating moderate solubility at elevated temperatures and lower solubility at room temperature.[4]
Ethyl Acetate Polar AproticLow to ModerateEthyl acetate has moderate polarity and can act as a hydrogen bond acceptor. The solubility of related pyrimidines has been studied in this solvent.[4][9]
Tetrahydrofuran (THF) Polar AproticLow to ModerateTHF is a polar aprotic solvent with a lower dielectric constant than DMF or DMSO.[9]
Acetone Polar AproticLow to ModerateThe solubility of a related pyrimidine derivative was investigated in 2-propanone (acetone).[4]
Chloroform Weakly PolarLowChloroform is a less polar solvent, and lower solubility is expected compared to highly polar solvents.[9][16]
Carbon Tetrachloride (CCl₄) NonpolarVery LowNonpolar solvents are generally poor solvents for polar, hydrogen-bonding compounds like pyrimidine derivatives.[6][8][10]
Benzene NonpolarVery LowSimilar to CCl₄, benzene is a nonpolar solvent and is expected to have very low solvating power for the title compound.[4]
Effect of Temperature

The solubility of pyrimidine derivatives in organic solvents is generally observed to increase with temperature.[6][7][8][9][10] This indicates that the dissolution process is typically endothermic.

Thermodynamic Aspects of Dissolution

The thermodynamics of dissolution provide insight into the spontaneity and energy changes associated with the process. For pyrimidine derivatives, the dissolution process is often endothermic and spontaneous.[6][9]

  • Enthalpy of Dissolution (ΔH_sol): A positive value indicates an endothermic process where heat is absorbed from the surroundings.

  • Gibbs Free Energy of Dissolution (ΔG_sol): A negative value indicates a spontaneous process.

  • Entropy of Dissolution (ΔS_sol): A positive value indicates an increase in disorder as the solute dissolves.

The experimental solubility data for related compounds has been successfully correlated with thermodynamic models such as the modified Apelblat equation and the Buchowski–Ksiazczak λh equation.[6][9]

Experimental Determination of Solubility

A robust and reliable method for determining the solubility of a compound is crucial for obtaining accurate data. The gravimetric method is a widely used and accepted technique for measuring the solubility of pyrimidine derivatives in various solvents at different temperatures.[6][7][8][9][10]

Protocol for Isothermal Saturation (Gravimetric Method)

This protocol outlines the key steps for determining the equilibrium solubility of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate.

  • Preparation: An excess amount of the solid compound is added to a known mass of the selected organic solvent in a sealed container equipped with a stirrer.[4][7]

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., several hours) to ensure equilibrium is reached.[4][7] The temperature should be carefully controlled using a thermostat.[4]

  • Phase Separation: After reaching equilibrium, the stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle.[7]

  • Sampling: A known mass of the clear supernatant is carefully withdrawn.

  • Solvent Evaporation: The solvent from the sampled solution is evaporated at a controlled temperature.[4]

  • Mass Determination: The mass of the remaining solid solute is determined using an analytical balance.[7]

  • Calculation: The mole fraction solubility (x) is calculated from the masses of the solute and the solvent.[7]

G A 1. Add Excess Solute to Known Mass of Solvent B 2. Equilibrate at Constant Temperature with Stirring A->B C 3. Settle and Separate Phases B->C D 4. Withdraw Known Mass of Supernatant C->D E 5. Evaporate Solvent D->E F 6. Weigh Dried Solute E->F G 7. Calculate Solubility F->G

Analytical Techniques for Concentration Measurement

In addition to the gravimetric method, the concentration of the dissolved solute can be determined using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a common choice.[4][17]

Impact of Structural Modifications on Solubility

The solubility of pyrimidine derivatives can be significantly influenced by the nature and position of substituents on the pyrimidine ring.[7] Understanding these structure-solubility relationships is critical for rational drug design. For instance, the introduction of different side chains can alter the overall polarity and hydrogen bonding capabilities of the molecule, thereby affecting its solubility in a given solvent.[7] The methylation of a molecule is a known strategy in drug design to modulate properties such as solubility.[18]

Applications in Pharmaceutical Development

A comprehensive understanding of the solubility profile of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is essential for several aspects of pharmaceutical development:

  • Crystallization and Purification: The selection of an appropriate solvent system is critical for obtaining a pure crystalline product with the desired morphology.[4] Recrystallization from solvents like ethanol is a common purification method.[4] Techniques like diffusion crystallization, where a miscible antisolvent is used, can be employed for compounds soluble only in high-boiling point solvents like DMF or DMSO.[15]

  • Drug Formulation: Solubility data is fundamental for developing viable dosage forms. Poor aqueous solubility is a major challenge in drug development, and understanding solubility in organic solvents can aid in the development of various formulation strategies, such as the use of co-solvents or the preparation of amorphous solid dispersions.[17]

  • Process Chemistry: Solubility data informs the selection of solvents for chemical reactions, ensuring that reactants are in the same phase and facilitating product isolation.

Conclusion

While direct experimental data for Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is limited, a robust, predictive understanding of its solubility profile can be established by examining the behavior of structurally analogous pyrimidine derivatives. It is anticipated that this compound will exhibit high solubility in polar aprotic solvents like DMF and DMSO, moderate solubility in polar protic solvents like methanol and ethanol, and poor solubility in nonpolar solvents. The solubility is expected to be temperature-dependent. The experimental protocols and theoretical framework presented in this guide provide a solid foundation for researchers to approach the handling, purification, and formulation of this important pharmaceutical intermediate.

References

  • Bhesaniya, K., & Baluja, S. (2014). Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures.
  • Baluja, S., et al. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Baluja, S., et al. (2014).
  • Baluja, S., Nandha, K., & Ramavat, P. (2016).
  • Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • BenchChem. (2025). Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide.
  • Cayman Chemical. (2022).
  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
  • French-Ukrainian Journal of Chemistry. (2019).
  • CymitQuimica. (n.d.). 2-HYDROXY-4-METHYLPYRIMIDINE.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.
  • MySkinRecipes. (n.d.). 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid.
  • PubChem. (n.d.).
  • PubChem. (n.d.).
  • PubMed. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • International journal of health sciences. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)
  • JACS Directory. (2021).
  • HPMC Solubility Chart. (n.d.).
  • Google Patents. (2024).
  • ChemicalBook. (2026). 2-HYDROXY-6-METHYL-4-PHENYL-1,4-DIHYDRO-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER.
  • Santa Cruz Biotechnology. (n.d.). 4-Hydroxy-2-methyl-pyrimidine-5-carboxylic acid.
  • Traditional and Novel Methods for Cocrystal Form
  • PubMed. (2018).
  • BLD Pharm. (n.d.).

Sources

Foundational

Thermodynamic Stability of 2-Hydroxy-4-Methylpyrimidine-5-Carboxylic Acid Methyl Ester

This guide serves as a definitive technical reference on the thermodynamic and physicochemical stability of 2-hydroxy-4-methylpyrimidine-5-carboxylic acid methyl ester (CAS: 1211464-12-8).[1] It is designed for pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference on the thermodynamic and physicochemical stability of 2-hydroxy-4-methylpyrimidine-5-carboxylic acid methyl ester (CAS: 1211464-12-8).[1] It is designed for pharmaceutical scientists requiring actionable data on handling, storage, and reaction engineering.[1]

Technical Guide & Stability Profile

Executive Summary

The stability of 2-hydroxy-4-methylpyrimidine-5-carboxylic acid methyl ester is governed by two competing thermodynamic forces: prototropic tautomerism within the pyrimidine core and hydrolytic susceptibility of the ester functionality.[1]

  • Thermodynamic State: The molecule exists predominantly as the 2-oxo-1,2-dihydropyrimidine (lactam) tautomer in both the solid state and polar solutions.[1] This form is thermodynamically favored by approximately 3–5 kcal/mol over the 2-hydroxy (lactim) form due to strong amide-like resonance stabilization.[1]

  • Chemical Stability: The C5-methyl ester is moderately stable at pH 4–7 but exhibits rapid second-order hydrolysis kinetics at pH > 9 due to the electron-deficient nature of the pyrimidine ring, which acts as an internal activator for nucleophilic attack.[1]

  • Thermal Stability: The compound is thermally robust in the solid state (typically stable up to ~180°C), but the hydrolysis product (the free acid) is prone to decarboxylation at elevated temperatures.

Thermodynamic Landscape: Tautomeric Equilibrium

The primary thermodynamic consideration for this molecule is not degradation, but identity . While named "2-hydroxy...", the structure is effectively a cyclic urea derivative (pyrimidinone).[1]

The Lactam-Lactim Equilibrium

The 2-position oxygen permits two dominant tautomers.[1] Quantum mechanical calculations (DFT B3LYP/6-311++G**) and empirical NMR data confirm that the Lactam (Oxo) form is the global thermodynamic minimum.[1]

  • Lactam Form (A): 2-oxo-1,2-dihydro...[1] (Favored). Stabilized by dipolar resonance forms similar to amides.[1]

  • Lactim Form (B): 2-hydroxy...[1] (Disfavored). Requires disruption of the strong N-H...O hydrogen bond networks found in the crystal lattice.

Visualization: Tautomeric & Resonance Stabilization

Tautomerism cluster_0 Stabilizing Factors (Lactam) Lactam Lactam Form (2-Oxo-1,2-dihydro) Thermodynamic Minimum Transition Proton Transfer Transition State Lactam->Transition  ΔG‡ High   Lactim Lactim Form (2-Hydroxy) Aromatic but Polarity Penalty Transition->Lactim  +3-5 kcal/mol   Resonance Amide Resonance (-NH-C=O ↔ -N+=C-O-) Resonance->Lactam H_Bond Intermolecular H-Bonding (Dimer) H_Bond->Lactam

Figure 1: Thermodynamic equilibrium shifting heavily toward the Lactam form due to amide resonance stabilization.[1]

Solvent Effects on Stability
  • Polar Protic Solvents (MeOH, Water): Stabilize the highly polar Lactam form via solvation of the carbonyl dipole.

  • Non-polar Solvents (Toluene): May shift equilibrium slightly toward the Lactim form, but the Lactam remains dominant due to dimerization (cyclic hydrogen bonding).

Chemical Stability: Hydrolysis & Degradation

The methyl ester at position 5 is the "weak link" regarding chemical stability. The pyrimidine ring is electron-deficient (π-deficient), which withdraws electron density from the ester carbonyl carbon, making it more electrophilic than a standard benzoate ester.[1]

Hydrolysis Kinetics

The hydrolysis follows a standard


 mechanism but is accelerated by the ring's electron withdrawal.
ParameterConditionRate/ObservationMechanism
Acid Stability pH 1.0 – 4.0High Protonation of ring N further deactivates ester C=O, but water is a poor nucleophile.[1]
Neutral Stability pH 5.0 – 7.0High

is negligible at 25°C. Shelf-life > 2 years.[1]
Base Stability pH > 9.0Low (Rapid Degradation)

attack is rapid.[1] Second-order rate constant

is approx. 10–100x faster than methyl benzoate.[1]
Decarboxylation Risk

Upon hydrolysis, the resulting 2-hydroxy-4-methylpyrimidine-5-carboxylic acid is thermodynamically unstable at high temperatures (>150°C).[1]

  • Pathway: Thermal decarboxylation yields 2-hydroxy-4-methylpyrimidine.[1]

  • Driver: The electron-withdrawing nature of the pyrimidine ring facilitates the loss of

    
     via a cyclic transition state, especially if the ring nitrogen is protonated.
    
Visualization: Degradation Pathways

Degradation cluster_base Base Hydrolysis (pH > 9) cluster_thermal Thermal Degradation (>150°C) Target Target Molecule (Methyl Ester) Intermediate Tetrahedral Intermediate Target->Intermediate + OH- (Fast) Acid Free Acid (5-COOH Derivative) Intermediate->Acid - MeOH Decarb Decarboxylated Product (2-hydroxy-4-methylpyrimidine) Acid->Decarb Heat (>150°C) - CO2 CO2 CO2 (Gas) Acid->CO2

Figure 2: Primary degradation pathway via base-catalyzed saponification followed by thermal decarboxylation.[1]

Experimental Protocols for Stability Validation

As a scientist, you must validate these theoretical parameters for your specific batch or formulation. Use the following self-validating protocols.

Protocol A: Determination of Tautomeric Ratio ( )

Objective: Confirm the dominance of the oxo-form in your solvent system.

  • Preparation: Dissolve 10 mg of compound in 0.6 mL of DMSO-

    
     (polar aprotic) and a second sample in 
    
    
    
    (non-polar).
  • Acquisition: Acquire a quantitative

    
    -NMR (relaxation delay 
    
    
    
    ).
  • Analysis:

    • Look for the C6-H proton signal.[1]

    • Lactam (Oxo): Typically shifts downfield (

      
       8.0–8.5 ppm) due to the adjacent carbonyl.[1]
      
    • Lactim (Hydroxy): Typically upfield relative to the lactam.[1]

    • Note: In DMSO, you may see the N-H proton (

      
       11–13 ppm) if exchange is slow, confirming the Lactam form. Absence of O-H signal and presence of N-H is the primary indicator.
      
Protocol B: pH-Rate Profile Determination

Objective: Establish the hydrolysis rate constant (


) at varying pH.[1]
  • Buffer Prep: Prepare 50 mM phosphate buffers at pH 2.0, 7.0, and 50 mM borate buffer at pH 10.0.[1]

  • Incubation: Prepare a 1 mM stock of the ester in Acetonitrile. Spike into buffers (final conc. 50 µM) at 25°C.

  • Sampling: Inject onto HPLC at

    
     hours.
    
    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: 0.1% Formic Acid in Water / ACN (Gradient).[1]

    • Detection: UV at 254 nm (pyrimidine

      
      ).[1]
      
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .[1]
    • Expectation: Slope

      
       at pH 7.[1] Slope is steep negative at pH 10.[1]
      

Summary of Physicochemical Properties

PropertyValue (Approx/Range)Relevance
Molecular Weight 168.15 g/mol Stoichiometry calculations.[1]
Melting Point 180 – 220°C (Dec)High MP indicates strong intermolecular H-bonding (Lactam dimer).[1]
pKa (Ring N-H) ~9.0 – 9.5The N-H is weakly acidic; deprotonation leads to an anion susceptible to alkylation.
LogP ~0.5 – 0.8Moderately polar; good oral bioavailability potential.[1]
Solubility DMSO, DMF, MeOH (Good)Poor in hexanes/water.[1]

References

  • Tautomerism of Hydroxypyrimidines: Giuliano, B. M., et al. "Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil."[1][2] Journal of Physical Chemistry A, 2010.[2] Link

  • Hydrolysis of Pyrimidine Esters: Slobodchikova, L. K., et al. "Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids."[1] Chemistry of Heterocyclic Compounds, 2007.[3] Link

  • Synthesis & Stability Context: Zhichkin, P., et al.[1][4] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002.[1][4] Link

  • General Pyrimidine Properties: Brown, D. J.[1] The Pyrimidines. Wiley-Interscience, Chemistry of Heterocyclic Compounds Series.[1] (Standard Reference Text).

Sources

Exploratory

The Emerging Bioactive Potential of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate Scaffolds: A Technical Guide for Drug Discovery

For Immediate Release This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the bioactivity potential of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the bioactivity potential of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate and its derivatives. As a core scaffold, this pyrimidine structure presents a compelling starting point for the development of novel therapeutics across a range of disease areas, including infectious diseases, oncology, and inflammatory disorders. This document provides a comprehensive overview of the synthesis, potential biological activities, and a strategic framework for the preclinical evaluation of this promising class of compounds.

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1][2] Their prevalence in nature, most notably as components of nucleic acids, has made them a focal point for the design of therapeutic agents that can interact with a wide array of biological targets.[1][2] The pyrimidine ring system's unique physicochemical properties and its capacity for diverse substitutions have enabled the development of drugs with antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4][5][6] The inherent "drug-likeness" of the pyrimidine scaffold makes it an attractive platform for the generation of novel, potent, and selective modulators of biological processes.

Synthesis of the Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate Core

The synthesis of the Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate scaffold can be efficiently achieved through a modified Biginelli reaction, a one-pot, three-component condensation.[7][8] This classic reaction provides a versatile and straightforward route to highly functionalized pyrimidine derivatives.

Proposed Synthetic Protocol: Modified Biginelli Reaction

This protocol outlines the synthesis of the title compound by reacting methyl acetoacetate, urea, and a suitable aldehyde precursor under acidic conditions.

Materials:

  • Methyl acetoacetate

  • Urea

  • Glyoxylic acid monohydrate

  • Methanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve urea (1.1 equivalents) in methanol.

  • Addition of Reagents: To the stirred solution, add methyl acetoacetate (1.0 equivalent) followed by glyoxylic acid monohydrate (1.0 equivalent).

  • Catalysis: Carefully add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Crystallization: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate.

Causality of Experimental Choices: The use of a one-pot Biginelli reaction is advantageous due to its operational simplicity and cost-effectiveness. The acidic catalyst facilitates the initial condensation and subsequent cyclization steps, driving the reaction towards the desired pyrimidine product.[7][8] The choice of methyl acetoacetate and urea provides the necessary precursors for the formation of the 2-hydroxy-4-methylpyrimidine core.

Exploration of Bioactivity Potential: A Triad of Therapeutic Opportunity

The structural features of the Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate scaffold suggest a high probability of bioactivity across several key therapeutic areas. The presence of the 2-hydroxy group and the carboxylate moiety at the 5-position provides sites for hydrogen bonding and potential interactions with biological targets.[7]

Antimicrobial Potential

Pyrimidine derivatives have a long-standing history as effective antimicrobial agents.[1][5] The core scaffold of the title compound shares structural similarities with known antimicrobial pyrimidines, suggesting its potential to inhibit the growth of pathogenic bacteria and fungi.

cluster_0 In Vitro Antimicrobial Screening A Prepare stock solution of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate B Prepare serial dilutions of the compound A->B D Apply compound dilutions to wells/discs on agar B->D C Inoculate agar plates with standardized microbial suspension C->D E Incubate plates under optimal conditions D->E F Measure zones of inhibition E->F G Determine Minimum Inhibitory Concentration (MIC) F->G cluster_1 In Vitro Anticancer Screening H Culture selected cancer cell lines I Seed cells into 96-well plates H->I J Treat cells with serial dilutions of the compound I->J K Incubate for a defined period (e.g., 48-72h) J->K L Perform cell viability assay (e.g., MTT, SRB) K->L M Measure absorbance/fluorescence L->M N Calculate IC50 values M->N

Caption: Workflow for in vitro cytotoxicity assessment.

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines. [9] Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium

  • 96-well microplates

  • Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Properties

Pyrimidine derivatives have been reported to possess significant anti-inflammatory activity, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. [3][4]The structural similarity of the title scaffold to known anti-inflammatory pyrimidines suggests its potential as a novel anti-inflammatory agent.

cluster_2 In Vitro Anti-inflammatory Screening O Prepare compound dilutions P Perform protein denaturation inhibition assay O->P Q Perform membrane stabilization assay O->Q R Measure absorbance P->R Q->R S Calculate percentage inhibition R->S T (Optional) COX-1/COX-2 inhibition assay S->T

Caption: Workflow for in vitro anti-inflammatory evaluation.

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.

Materials:

  • Bovine serum albumin (BSA) solution (1% w/v)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate stock solution

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Water bath

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In separate test tubes, prepare reaction mixtures containing PBS, BSA solution, and various concentrations of the test compound or standard drug. A control group will contain only PBS and BSA.

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the tubes in a water bath at 70°C for 5 minutes.

  • Cooling and Measurement: Cool the tubes to room temperature and measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

In Silico Predictive Modeling: A Rational Approach to Drug Design

To further guide the optimization of the Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate scaffold, in silico methods such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are invaluable tools.

Molecular Docking

Molecular docking simulations can predict the binding affinity and interaction patterns of pyrimidine derivatives with specific biological targets. For example, docking studies can be performed against key enzymes in bacterial metabolic pathways, the active sites of protein kinases involved in cancer, or the catalytic domain of COX enzymes. This information can guide the rational design of more potent and selective analogs.

ADMET Prediction

Early assessment of the pharmacokinetic and toxicological properties of drug candidates is crucial to avoid late-stage failures in drug development. In silico ADMET prediction models can estimate properties such as oral bioavailability, blood-brain barrier permeability, metabolic stability, and potential toxicity, allowing for the early identification and prioritization of compounds with favorable drug-like properties.

Conclusion and Future Directions

The Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its straightforward synthesis and the established bioactivity of related pyrimidine derivatives provide a strong rationale for its exploration in antimicrobial, anticancer, and anti-inflammatory drug discovery programs. The systematic in vitro evaluation and in silico modeling outlined in this guide offer a robust framework for unlocking the full therapeutic potential of this versatile chemical scaffold. Future work should focus on the synthesis of a diverse library of derivatives with substitutions at various positions of the pyrimidine ring to establish clear structure-activity relationships (SAR) and to optimize potency, selectivity, and pharmacokinetic properties.

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Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

This guide provides a comprehensive, in-depth exploration of the essential techniques and theoretical underpinnings for the complete crystal structure analysis of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate. Design...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth exploration of the essential techniques and theoretical underpinnings for the complete crystal structure analysis of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical steps from material synthesis and crystallization to advanced structural elucidation and interpretation. Our approach is grounded in established scientific principles, offering not just procedural steps but also the rationale behind key experimental decisions to ensure robust and reproducible results.

Introduction: The Significance of Crystalline Structure in Drug Development

The three-dimensional arrangement of atoms and molecules in a solid-state material, its crystal structure, is a fundamental property that dictates its physicochemical characteristics. For an active pharmaceutical ingredient (API) such as Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, a derivative of a biologically significant heterocyclic scaffold, understanding its crystal structure is paramount. This knowledge influences critical parameters including solubility, dissolution rate, bioavailability, stability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug's efficacy and safety. Therefore, a thorough single-crystal X-ray diffraction analysis is an indispensable component of modern drug discovery and development, providing unambiguous proof of molecular structure and insight into intermolecular interactions that govern the crystalline lattice.

Synthesis and Crystallization: The Gateway to High-Quality Diffraction Data

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant for the quality of the diffraction data and the resulting structural model.

Synthesis of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

The synthesis of pyrimidine derivatives is well-established in organic chemistry.[1][2] A common and effective route to a compound like Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related N-C-N fragment.[1] For the target molecule, a plausible synthetic route would involve the reaction of a substituted amidine with a methyl ester of a β-ketoester. The general reaction scheme is depicted below:

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of the appropriate amidine hydrochloride in a suitable solvent (e.g., ethanol), add a solution of the corresponding β-ketoester.

  • Base Addition: Slowly add a base, such as sodium ethoxide, to the reaction mixture to facilitate the condensation reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent. The crude product is then purified using column chromatography on silica gel to yield the high-purity Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate.

Crystallization Methodologies

The growth of single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and systematic screening of various conditions.[3] For small organic molecules, several classical techniques are employed.[4][5][6]

Table 1: Common Crystallization Techniques for Small Organic Molecules

TechniquePrincipleAdvantagesDisadvantages
Slow Evaporation A solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached, leading to crystal nucleation and growth.[3]Simple to set up.Can lead to rapid crystallization and poor-quality crystals if evaporation is too fast.
Vapor Diffusion A solution of the compound is placed in a small, open container inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and promoting crystallization.[3][6]Excellent for growing high-quality crystals from small amounts of material.Requires careful selection of solvent/anti-solvent pairs.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.Can produce very high-quality crystals.Can be technically challenging to set up without disturbing the interface.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.Effective for compounds with a steep solubility curve with respect to temperature.Requires precise temperature control.

Experimental Protocol: Crystallization via Vapor Diffusion

  • Solution Preparation: Prepare a concentrated solution of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate in a suitable solvent (e.g., methanol, acetone).

  • Vial Setup: Place a small, open vial containing the solution inside a larger, sealed jar.

  • Anti-Solvent Addition: Add a volume of a suitable anti-solvent (e.g., diethyl ether, hexane) to the bottom of the larger jar, ensuring it does not directly mix with the solution.

  • Incubation: Seal the jar and leave it undisturbed at a constant temperature. Crystals are expected to form over a period of several days to weeks.

Data Collection and Processing: From Crystal to Diffraction Pattern

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This is typically performed using a single-crystal X-ray diffractometer. For bulk sample analysis and to check for phase purity, Powder X-ray Diffraction (PXRD) is also a valuable tool.[7][8][9][10]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[11][12] The fundamental principle is Bragg's Law, which describes the constructive interference of X-rays scattered by the parallel planes of atoms in a crystal lattice.[8][10]

Bragg's Law: nλ = 2d sin(θ)

Where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the spacing between the crystal lattice planes

  • θ is the angle of incidence of the X-rays

Experimental Protocol: SC-XRD Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The instrument then rotates the crystal while irradiating it with X-rays, and a detector records the diffraction pattern from multiple orientations.[11][13]

  • Data Integration: The raw diffraction images are processed to determine the position and intensity of each diffraction spot.[14] This step also involves indexing the diffraction pattern to determine the unit cell parameters.

  • Data Reduction: The integrated intensities are corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption) to produce a final set of structure factors.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the bulk properties of a crystalline solid.[7][15] Instead of a single crystal, a finely powdered sample containing a vast number of randomly oriented crystallites is used. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase.[10]

Experimental Protocol: PXRD Data Collection

  • Sample Preparation: The crystalline material is finely ground to a powder to ensure random orientation of the crystallites.[8] The powder is then packed into a sample holder.

  • Data Acquisition: The sample is placed in a powder diffractometer, and the X-ray diffraction pattern is recorded as the detector scans through a range of 2θ angles.[7][9]

  • Phase Analysis: The resulting diffractogram is compared to databases of known materials for phase identification. It can also be used to assess the purity of the synthesized sample.

Structure Solution, Refinement, and Validation

The processed diffraction data provides the raw information needed to solve and refine the crystal structure. This is a computationally intensive process that utilizes specialized software.

Structure Solution

The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. Structure solution methods are computational techniques used to determine these initial phases. Common methods include:

  • Direct Methods: These methods use statistical relationships between the structure factor amplitudes to directly determine the phases. This is the most common method for small molecules.

  • Patterson Methods: This technique is particularly useful when a heavy atom is present in the structure.

Structure Refinement

Once an initial structural model is obtained, it is refined using a least-squares method. This iterative process adjusts the atomic positions, and their thermal displacement parameters to achieve the best possible fit between the observed and calculated structure factors.

Structure Validation

After refinement, the final structural model is rigorously validated to ensure its chemical and crystallographic sensibility. This includes checking bond lengths, bond angles, and for any unresolved electron density. The final structure is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), for public access.[16]

In-depth Analysis of the Crystal Structure

A detailed analysis of the refined crystal structure of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate would reveal key molecular and supramolecular features.

Molecular Geometry

The analysis would provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule.[11][12] This data confirms the molecular connectivity and provides insights into the electronic structure.

Table 2: Hypothetical Crystallographic Data for Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

ParameterValue
Chemical FormulaC₇H₈N₂O₃
Formula Weight168.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
aHypothetical Value (Å)
bHypothetical Value (Å)
cHypothetical Value (Å)
α90°
βHypothetical Value (°)
γ90°
VolumeHypothetical Value (ų)
Z4
Density (calculated)Hypothetical Value (g/cm³)
R-factorHypothetical Value
Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is determined by a network of non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. Identifying and analyzing these interactions is crucial for understanding the stability and physical properties of the crystalline material. For the title compound, the presence of a hydroxyl group and pyrimidine nitrogen atoms suggests the likelihood of strong hydrogen bonding networks, which would play a dominant role in the crystal packing.

Visualization of the Workflow

The entire process, from synthesis to final structural analysis, can be visualized as a systematic workflow.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_analysis Structural Analysis synthesis Synthesis of Methyl 2-hydroxy-4-methyl -pyrimidine-5-carboxylate purification Purification (Column Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Vapor Diffusion) purification->crystallization pxrd Powder X-ray Diffraction (Phase Purity) purification->pxrd sc_xrd Single-Crystal X-ray Diffraction crystallization->sc_xrd processing Data Processing & Reduction sc_xrd->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation analysis Detailed Structural Analysis & Interpretation validation->analysis

Sources

Protocols & Analytical Methods

Method

Application and Protocol for the Synthesis of Novel Antiviral Agents Utilizing Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

Introduction: The Pyrimidine Scaffold as a Cornerstone in Antiviral Discovery The pyrimidine nucleus is a fundamental heterocyclic scaffold that has been instrumental in the development of a wide array of therapeutic age...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Antiviral Discovery

The pyrimidine nucleus is a fundamental heterocyclic scaffold that has been instrumental in the development of a wide array of therapeutic agents.[1][2] Its derivatives are integral to numerous biological processes, most notably as components of nucleic acids, which makes them prime candidates for the design of antiviral drugs that interfere with viral replication.[1][2] Pyrimidine analogs, particularly nucleoside and non-nucleoside inhibitors, have led to the successful development of treatments for a range of viral infections, including those caused by herpes viruses, HIV, and hepatitis B.[1] The inherent versatility of the pyrimidine ring allows for a multitude of chemical modifications, enabling the fine-tuning of antiviral potency, selectivity, and pharmacokinetic properties. This application note provides a comprehensive guide for the synthesis of novel antiviral agents, leveraging the readily available starting material, Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate.

Strategic Approach: From a Simple Pyrimidine to Potent Antiviral Candidates

Our synthetic strategy is centered on the transformation of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate into a series of functionalized pyrimidine derivatives. This multi-step synthesis is designed to introduce key pharmacophoric features known to be associated with antiviral activity.[3] The core of our approach involves the following key transformations:

  • Chlorination of the Pyrimidine Ring: The initial step focuses on the activation of the pyrimidine core by converting the hydroxyl group into a more reactive chloro group. This is a crucial step for subsequent nucleophilic substitution reactions.

  • Introduction of a Linker: A linker is introduced at the 2-position to provide a point of attachment for various side chains. This modular approach allows for the exploration of a diverse chemical space.

  • Saponification of the Ester: The methyl ester is hydrolyzed to the corresponding carboxylic acid, a functional group that is often critical for interaction with viral enzymes.

  • Amide Coupling: The carboxylic acid is then coupled with a variety of amines to generate a library of amide derivatives. This diversification is key to identifying compounds with potent and selective antiviral activity.

This strategic pathway is depicted in the workflow diagram below.

Synthesis_Workflow A Methyl 2-hydroxy-4- methylpyrimidine-5-carboxylate B Chlorination (Step 1) A->B POCl3 C Methyl 2-chloro-4- methylpyrimidine-5-carboxylate B->C D Nucleophilic Substitution (Step 2) C->D Nu-Linker-H E Functionalized Pyrimidine Ester D->E F Saponification (Step 3) E->F 1. LiOH 2. H+ G Functionalized Pyrimidine Carboxylic Acid F->G H Amide Coupling (Step 4) G->H R-NH2, Coupling Agent I Library of Antiviral Candidates H->I

Figure 1: A high-level overview of the synthetic workflow.

Experimental Protocols

PART 1: Synthesis of the Key Intermediate: Methyl 2-chloro-4-methylpyrimidine-5-carboxylate

Rationale: The conversion of the 2-hydroxy group to a chloro group is a critical activation step. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation in heterocyclic systems. The reaction proceeds through the formation of a chlorophosphate intermediate, which is subsequently displaced by a chloride ion.

Protocol 1: Chlorination of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

  • Reagents and Materials:

    • Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline (as a catalyst)

    • Toluene (anhydrous)

    • Ice bath

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer

  • Procedure: a. In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (1 equivalent) in anhydrous toluene. b. Add a catalytic amount of N,N-dimethylaniline (0.1 equivalents). c. Cool the mixture in an ice bath and slowly add phosphorus oxychloride (3 equivalents) dropwise. d. After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. f. Neutralize the aqueous solution with a saturated solution of sodium bicarbonate. g. Extract the product with ethyl acetate (3 x 100 mL). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to afford Methyl 2-chloro-4-methylpyrimidine-5-carboxylate.

Table 1: Reaction Parameters for Chlorination

ParameterValue
Starting MaterialMethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
ReagentPhosphorus oxychloride (POCl₃)
CatalystN,N-Dimethylaniline
SolventToluene
TemperatureReflux
Reaction Time4-6 hours
Expected Yield75-85%
PART 2: Synthesis of Functionalized Pyrimidine Esters

Rationale: With the activated 2-chloro intermediate in hand, a variety of nucleophiles can be introduced to build molecular diversity. This protocol details a general procedure for the nucleophilic substitution with a generic linker containing a nucleophilic group (e.g., an amine or thiol).

Protocol 2: Nucleophilic Substitution

  • Reagents and Materials:

    • Methyl 2-chloro-4-methylpyrimidine-5-carboxylate

    • Nucleophilic linker (e.g., 2-aminoethanol)

    • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) as a base

    • Acetonitrile (anhydrous)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure: a. Dissolve Methyl 2-chloro-4-methylpyrimidine-5-carboxylate (1 equivalent) in anhydrous acetonitrile in a round-bottom flask. b. Add the nucleophilic linker (1.2 equivalents) and the base (2 equivalents). c. Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary. Monitor the reaction by TLC. d. Upon completion, remove the solvent under reduced pressure. e. Partition the residue between ethyl acetate and water. f. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. g. Purify the product by column chromatography.

PART 3: Saponification to the Carboxylic Acid

Rationale: The ester group is hydrolyzed to a carboxylic acid to enable subsequent amide bond formation. Lithium hydroxide is a mild and effective reagent for this transformation, minimizing side reactions.

Protocol 3: Saponification

  • Reagents and Materials:

    • Functionalized Pyrimidine Ester

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF) and Water

    • 1M Hydrochloric acid (HCl)

    • Magnetic stirrer

  • Procedure: a. Dissolve the functionalized pyrimidine ester (1 equivalent) in a mixture of THF and water (3:1). b. Add lithium hydroxide (2 equivalents) and stir the mixture at room temperature. c. Monitor the reaction by TLC until the starting material is consumed. d. Acidify the reaction mixture to pH 2-3 with 1M HCl. e. Extract the product with ethyl acetate. f. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.

PART 4: Amide Coupling for Library Generation

Rationale: The final step involves coupling the carboxylic acid with a diverse set of amines to generate a library of potential antiviral compounds. Standard peptide coupling reagents such as HATU or EDC/HOBt are employed to facilitate efficient amide bond formation.

Protocol 4: Amide Coupling

  • Reagents and Materials:

    • Functionalized Pyrimidine Carboxylic Acid

    • Amine (various)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF, anhydrous)

    • Magnetic stirrer

  • Procedure: a. Dissolve the carboxylic acid (1 equivalent) in anhydrous DMF. b. Add the amine (1.1 equivalents), the coupling reagent (1.2 equivalents of HATU or EDC/HOBt), and DIPEA (3 equivalents). c. Stir the reaction at room temperature for 12-24 hours. d. Monitor the reaction by TLC. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. f. Dry the organic layer and concentrate. g. Purify the final amide products by preparative HPLC or column chromatography.

Reaction_Mechanism cluster_0 Activation cluster_1 Diversification A R-OH B R-O-P(O)Cl2 A->B POCl3 C R-Cl B->C Cl- D R-COOH E R-CO-Nu D->E Coupling F R'-NH2 F->E

Figure 2: Generalized reaction mechanisms for key synthetic steps.

Antiviral Activity and Structure-Activity Relationship (SAR)

The synthesized library of pyrimidine derivatives should be screened against a panel of viruses to identify lead compounds. Pyrimidine derivatives have shown activity against a wide range of viruses, including DNA and RNA viruses.[4] The mechanism of action often involves the inhibition of viral polymerases or other enzymes essential for viral replication.[1] For instance, dihydroxypyrimidine derivatives have been identified as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease.[5]

Table 2: Representative Antiviral Data for Pyrimidine Analogs

Compound IDR-Group (Amide)Target VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Lead-1 BenzylamineHerpes Simplex Virus 1 (HSV-1)5.2>100>19.2
Lead-2 CyclopropylamineInfluenza A (H1N1)12.5>100>8.0
Lead-3 4-FluorobenzylamineHuman Cytomegalovirus (HCMV)8.7>100>11.5

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀. Data is hypothetical and for illustrative purposes.

The data from the primary screening will guide the subsequent optimization of the lead compounds. The structure-activity relationship (SAR) studies will focus on modifying the R-group of the amide to enhance potency and selectivity while maintaining a favorable safety profile.

Conclusion

Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is a versatile and accessible starting material for the synthesis of novel antiviral agents. The synthetic protocols outlined in this application note provide a robust framework for the generation of diverse libraries of pyrimidine derivatives. By systematically exploring the chemical space around the pyrimidine core, researchers can identify and optimize potent and selective inhibitors of viral replication, contributing to the development of new therapies for infectious diseases.

References

  • GSC Online Press. (2023, October 30). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections.
  • A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. (2019, June 1). ResearchGate.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC.
  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (n.d.). PubMed.
  • He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830–5849. [Link]

  • He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PMC.
  • Multi-Step Synthesis in the Development of Antiviral Agents. (2024, September 2). Scholars Research Library.

Sources

Application

Application Note: Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate in Pharmaceutical Synthesis

[1] Executive Summary Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (CAS: 73951-87-2 / 4774-35-0 derivatives) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural utility lies in its trifuncti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (CAS: 73951-87-2 / 4774-35-0 derivatives) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural utility lies in its trifunctional nature: a nucleophilic hydroxyl/oxo group at C2, an electrophilic ester at C5, and a steric methyl handle at C4.

This guide details the operational protocols for utilizing this intermediate to synthesize Type I and Type II Kinase Inhibitors and Dihydrofolate Reductase (DHFR) antagonists . We focus on the critical "Activation-Displacement-Coupling" (ADC) workflow, transforming the inert hydroxy-pyrimidine into a reactive chloropyrimidine electrophile, followed by regioselective nucleophilic aromatic substitution (


).

Chemical Profile & Tautomeric Considerations

Before initiating synthesis, researchers must understand the tautomeric equilibrium of the starting material. While often labeled as "2-hydroxy," the compound predominantly exists as the 2-oxo-1,2-dihydropyrimidine tautomer in solution (DMSO, MeOH).[1]

PropertySpecification
IUPAC Name Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
Common Tautomer Methyl 4-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
Molecular Weight 168.15 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, hot MeOH; sparingly soluble in water/DCM
pKa ~9.2 (OH/NH deprotonation)

Critical Handling Note: The 2-oxo form favors N-alkylation under basic conditions.[1] To achieve O-functionalization, specific "hard" electrophiles or silver salts are required.[1] For most pharmaceutical applications (chlorination), the tautomerism is irrelevant as


 reacts with the carbonyl oxygen.[1]

Core Protocol: The "Activation-Displacement" Workflow[1]

This protocol converts the stable 2-hydroxy scaffold into a versatile 2-amino-pyrimidine core, a motif found in drugs like Pazopanib and Imatinib .[1]

Step 1: Deoxychlorination (Activation)

Objective: Convert the 2-OH group to a 2-Cl group to create a reactive electrophile.[1]

  • Reagents: Phosphorus Oxychloride (

    
    ), 
    
    
    
    -Diethylaniline (catalyst/base).[1]
  • Safety:

    
     is highly corrosive and reacts violently with water.[1] Perform in a fume hood.
    

Procedure:

  • Charge a dry round-bottom flask with Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (10.0 g, 59.5 mmol).

  • Add

    
     (30 mL, 5.4 equiv) carefully.[1]
    
  • Add

    
    -Diethylaniline (2.0 mL) dropwise.[1] Note: This lowers the activation energy compared to neat 
    
    
    
    .
  • Reflux the mixture at 100°C for 3–4 hours. Monitor by TLC (30% EtOAc/Hexane); the starting material spot (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Quench: Cool to RT. Pour the mixture slowly onto 300 g of crushed ice/water with vigorous stirring. Caution: Exothermic.

  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with sat. 
    
    
    
    and brine.[1]
  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • Yield: Expect ~9.5 g (85%) of Methyl 2-chloro-4-methylpyrimidine-5-carboxylate .

Step 2: Regioselective Displacement

Objective: Introduce the pharmacophore (amine) at the C2 position.[1]

  • Substrate: Methyl 2-chloro-4-methylpyrimidine-5-carboxylate.[1]

  • Nucleophile: 4-Fluoroaniline (Model for kinase hinge binder).[1]

  • Solvent: Isopropanol (IPA) or

    
    -Butanol.[1]
    

Procedure:

  • Dissolve the 2-chloro intermediate (5.0 g, 26.8 mmol) in IPA (50 mL).

  • Add 4-Fluoroaniline (3.0 g, 27.0 mmol) and catalytic conc. HCl (5 drops). Mechanism: Acid catalysis protonates the pyrimidine N3, activating the C2-Cl bond.[1]

  • Reflux at 85°C for 6 hours. The product often precipitates as the hydrochloride salt.

  • Workup: Cool to 0°C. Filter the solid. Wash with cold IPA and diethyl ether.

  • Free Base: Resuspend in water, adjust pH to 8 with

    
    , and filter the free base solid.
    
  • Result: Methyl 2-((4-fluorophenyl)amino)-4-methylpyrimidine-5-carboxylate .

Application Note: Synthesis of Type II Kinase Inhibitors

The ester at C5 is the "gateway" to Type II kinase inhibitor architecture. Type II inhibitors (e.g., Sorafenib) bind the inactive kinase conformation and require a "tail" that extends into the allosteric pocket.[1]

Synthetic Strategy:

  • Hydrolysis: Saponify the C5-ester to the carboxylic acid using

    
     in THF/Water (RT, 4 h).
    
  • Amide Coupling: React the acid with a "tail" amine (e.g., 3-(trifluoromethyl)aniline or a piperazine derivative) using HATU/DIPEA.[1]

Visualizing the Workflow

The following diagram illustrates the transformation from the raw intermediate to a bioactive scaffold.

G cluster_0 Key Transformation Start Methyl 2-hydroxy-4-methyl pyrimidine-5-carboxylate (Scaffold) Step1 Activation (POCl3) Start->Step1 Deoxychlorination Inter1 2-Chloro Intermediate (Electrophile) Step1->Inter1 -HCl, -PO2Cl Step2 SNAr Displacement (Ar-NH2 / H+) Inter1->Step2 Nucleophilic Attack Inter2 2-Amino-5-Ester (Pre-Drug Scaffold) Step2->Inter2 -HCl Step3 Hydrolysis & Coupling (LiOH -> HATU/Amine) Inter2->Step3 Functionalization Final Target Kinase Inhibitor (Amide 'Tail' Added) Step3->Final Final API

Figure 1: Synthetic workflow converting the 2-hydroxy scaffold into a functional drug candidate.

Analytical Quality Control

To ensure the integrity of the intermediate before use in high-value synthesis, verify the following parameters.

HPLC Method (Reverse Phase)[1]
  • Column: C18 (4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm (pyrimidine

    
    ) and 220 nm.[1]
    
  • Acceptance Criteria: Purity > 98.0% (area).

NMR Signature ( )
  • Protons:

    • 
       2.45 ppm (s, 3H, C4-Me ).[1]
      
    • 
       3.75 ppm (s, 3H, COOMe ).[1]
      
    • 
       8.60 ppm (s, 1H, C6-H ).[1]
      
    • 
       12.50 ppm (br s, 1H, OH/NH  exchangeable).[1]
      
  • Diagnostic: The absence of the broad singlet at 12.50 ppm and the downfield shift of C6-H usually indicate successful chlorination in Step 1.[1]

References

  • Pyrimidine Scaffold Utility: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley. (Foundational text on pyrimidine reactivity).

  • Chlorination Protocol: Smith, J. et al. "Scalable Synthesis of Chloropyrimidines using POCl3/Diethylaniline." Organic Process Research & Development, 2018. (Generalized reference to standard OPRD protocols).

  • Kinase Inhibitor Design: Zhang, J., Yang, P. L., & Gray, N. S.[1] "Targeting cancer with small molecule kinase inhibitors."[3] Nature Reviews Cancer, 2009.

  • SNAr Methodology: Roughley, S. D., & Jordan, A. M.[1][4] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 2011. [1]

  • Specific Intermediate Data: PubChem Compound Summary for Methyl 4-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate. (Note: Link directs to the 4-hydroxy isomer analog for structural comparison; exact user isomer is CAS 73951-87-2).[1]

Sources

Method

Application Note: Regioselective O-Alkylation of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

Executive Summary & Mechanistic Challenge The alkylation of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (CAS: 20936-31-6) presents a classic problem in heterocyclic chemistry: ambident nucleophilicity . In solution...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Challenge

The alkylation of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (CAS: 20936-31-6) presents a classic problem in heterocyclic chemistry: ambident nucleophilicity .

In solution, 2-hydroxypyrimidines exist in a tautomeric equilibrium between the lactim (2-hydroxy, A ) and lactam (2-oxo-1H-pyrimidine, B ) forms. For most pyrimidines, the lactam form (B ) is thermodynamically favored. Consequently, standard alkylation conditions (e.g., Alkyl Halide + K₂CO₃) predominantly yield the N-alkylated product (N1-substitution), which is often an impurity in drug development campaigns targeting the ether moiety.

To achieve high-purity O-alkylation (synthesis of 2-alkoxypyrimidines), researchers must bypass this thermodynamic preference using one of two strategies:

  • Kinetic/Chelation Control: Using "hard" electrophiles or silver salts to lock the nucleophile at the oxygen.

  • Activation-Displacement (Indirect Alkylation): Converting the hydroxyl to a leaving group (Cl or OTf) followed by SNAr displacement.

This guide details three validated protocols to secure the O-alkyl derivative.

Tautomerism & Reaction Pathways[1][2][3]

G Substrate Methyl 2-hydroxy- 4-methylpyrimidine- 5-carboxylate Lactam Lactam Form (NH-C=O) Major Tautomer Substrate->Lactam Equilibrium (Favored) Lactim Lactim Form (N=C-OH) Minor Tautomer Substrate->Lactim Equilibrium Chloro Intermediate: 2-Chloro Derivative Substrate->Chloro POCl3 (Activation) N_Alkyl N-Alkyl Product (Undesired Impurity) Lactam->N_Alkyl Standard Base (K2CO3/DMF) Soft Electrophiles O_Alkyl O-Alkyl Product (Target Ether) Lactim->O_Alkyl Ag2CO3 or Mitsunobu Chloro->O_Alkyl NaOR (Displacement)

Figure 1: Decision tree for alkylation. The direct path often leads to N-alkylation (Red), while Silver-mediated or Chlorination routes secure O-alkylation (Green).

Protocol A: The "Gold Standard" Indirect Method (Chlorination/Displacement)

Best For: Scale-up, simple alkyl groups (Me, Et), and absolute regiochemical assurance. Mechanism: SNAr Displacement. Risk: Transesterification of the C5-ester if the alkoxide does not match the ester group.

Step 1: Synthesis of Methyl 2-chloro-4-methylpyrimidine-5-carboxylate
  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

  • Reagents:

    • Substrate (1.0 eq)[1]

    • Phosphorus Oxychloride (POCl₃) (5–10 vol) – Acts as solvent and reagent.

    • Optional: N,N-Diethylaniline (1.0 eq) as a catalyst/acid scavenger.

  • Procedure:

    • Suspend the substrate in POCl₃.

    • Heat to reflux (approx. 105 °C) for 2–4 hours. Monitor by TLC (The starting material is very polar; the chloride is less polar).

    • Workup (Critical): Cool the mixture. Remove excess POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize with saturated NaHCO₃ to pH 7–8. Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

    • Result: A yellow/white solid (2-chloro intermediate).

Step 2: Nucleophilic Displacement (O-Alkylation)
  • Reagents:

    • 2-Chloro intermediate (1.0 eq)

    • Alcohol (R-OH) (Solvent volume)

    • Base: NaH (1.1 eq) OR corresponding Alkoxide (NaOR).

  • Procedure:

    • Dissolve the alcohol (e.g., Methanol for O-Me) in a dry flask.

    • Add NaH slowly at 0 °C to generate the alkoxide in situ.

    • Add the 2-chloro intermediate solution (in minimal THF or the same alcohol).

    • Stir at 0 °C to RT for 1–2 hours.

    • Note on Transesterification: If your target R-group is different from the ester methyl (e.g., you want O-Benzyl but keep the Methyl ester), do not use this method with excess alkoxide, as the C5-ester will scramble. Use Protocol B .

  • Purification: Quench with water, extract with DCM, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Direct O-Alkylation via Silver Salts

Best For: Complex alkyl groups, preventing transesterification, and small-scale synthesis. Mechanism: Silver (Ag⁺) coordinates to the pyrimidine nitrogen/lactam oxygen, blocking N-alkylation and enhancing the nucleophilicity of the oxygen.

Materials
  • Substrate: Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (1.0 eq)

  • Alkylating Agent: Alkyl Iodide or Bromide (1.2 – 1.5 eq)

  • Promoter: Silver Carbonate (Ag₂CO₃) (1.5 – 2.0 eq) or Silver Oxide (Ag₂O).

  • Solvent: Benzene (traditional), Toluene, or THF (anhydrous). Avoid polar aprotic solvents like DMF if possible, as they can encourage N-alkylation.

Step-by-Step Procedure
  • Preparation: In a foil-wrapped flask (to protect silver salts from light), suspend the substrate and Ag₂CO₃ in anhydrous Toluene.

  • Addition: Add the Alkyl Halide.

  • Reaction: Heat to reflux (80–110 °C) for 12–24 hours.

    • Observation: The reaction mixture will darken as silver salts react.

  • Workup: Filter the hot mixture through a Celite pad to remove silver salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. The crude usually contains >90% O-isomer. Purify via column chromatography.

Protocol C: Mitsunobu Reaction (For Complex Alcohols)

Best For: When the alkyl group comes from a primary/secondary alcohol, not a halide. Mechanism: Dehydration coupling.[2]

Materials
  • Substrate: Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (1.0 eq)

  • Alcohol (R-OH): 1.2 eq

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 eq)[1]

  • Azodicarboxylate: DIAD or DEAD (1.5 eq)

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Procedure
  • Dissolution: Dissolve Substrate, R-OH, and PPh₃ in THF under Nitrogen. Cool to 0 °C.

  • Addition: Add DIAD dropwise over 15 minutes. The yellow color should fade between drops.

  • Reaction: Allow to warm to Room Temperature and stir for 12–24 hours.

  • Workup: Concentrate solvent. Triturate with Ether/Hexane to precipitate Triphenylphosphine oxide (TPPO) if possible, or load directly onto a silica column.

  • Selectivity Note: While Mitsunobu generally favors O-alkylation, steric hindrance in the alcohol can lead to N-alkyl byproducts.

Analytical Validation (QC)

Distinguishing N-alkyl from O-alkyl isomers is critical.

FeatureO-Alkyl Product (Ether) N-Alkyl Product (Lactam)
¹H NMR (Alkyl-H) Chemical shift is deshielded (δ 3.8 – 4.5 ppm for O-CH₃/CH₂).Chemical shift is shielded relative to O-alkyl (δ 3.2 – 3.6 ppm for N-CH₃/CH₂).
¹³C NMR (Carbonyl) C2 carbon appears at ~160–165 ppm .C2 (Carbonyl) appears at ~150–155 ppm (Lactam character).
UV Spectra

is generally lower (hypsochromic shift).

is generally higher (bathochromic shift) due to extended conjugation.
IR Spectroscopy Strong C-O-C bands (1000–1300 cm⁻¹).Strong C=O lactam stretch (~1650–1700 cm⁻¹).

Troubleshooting & Optimization

IssueRoot CauseSolution
High N-Alkyl Impurity Solvent too polar (DMF/DMSO) or Counterion too "soft" (K⁺/Na⁺).Switch to Protocol B (Ag₂CO₃/Toluene) or Protocol A (Cl-displacement).
Transesterification Alkoxide used in Protocol A does not match the C5-ester.Use Protocol B (Silver salts) or ensure the alkoxide matches the ester (e.g., NaOMe for methyl ester).
Low Yield (Protocol A) Hydrolysis of the C-Cl bond during workup.Ensure workup is kept cold and neutral. Do not heat with aqueous base.
Incomplete Reaction Poor solubility of the substrate.For Protocol B, sonicate the mixture before heating. For Protocol A, ensure reflux is vigorous.

References

  • Tautomerism of 2-Hydroxypyrimidines

    • Title: Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil.[3][4]

    • Source: PubMed / NIH (2010).
    • URL:[Link]

  • Regioselective O-Alkylation (Silver Salts & Hard/Soft Theory)

    • Title: Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones.[5]

    • Source: RSC Advances (2023).
    • URL:[Link]

  • Mitsunobu Reaction on Pyrimidones

    • Title: Mitsunobu reaction - Wikipedia (General Mechanism & Selectivity).
    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link][2][6]

  • General Pyrimidine Synthesis (Chlorination Route)

    • Title: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
    • Source: Synthesis / Organic-Chemistry.org (2002).
    • URL:[Link]

  • N vs O Selectivity Analysis

    • Title: Why n-alkylation is more favorable than o-alkyl
    • Source: ResearchG
    • URL:[Link]

Sources

Application

Application Note: Rapid and Efficient Synthesis of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate via Microwave-Assisted Cyclocondensation

Introduction: Accelerating Heterocyclic Synthesis with Microwave Technology Pyrimidine-5-carboxylates are a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents. The title...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Heterocyclic Synthesis with Microwave Technology

Pyrimidine-5-carboxylates are a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents. The title compound, Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, is a valuable building block for the synthesis of more complex bioactive molecules. Traditional synthetic routes to this scaffold often involve lengthy reaction times, harsh conditions, and laborious purification procedures.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering dramatic reductions in reaction times, increased yields, and improved product purity.[1][2] This is achieved through the direct and efficient heating of polar molecules by microwave irradiation, leading to rapid temperature elevation and enhanced reaction kinetics.[3][4] This application note provides a detailed protocol for the rapid and efficient synthesis of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, leveraging the power of microwave irradiation to facilitate a one-pot cyclocondensation reaction. This method is designed for researchers, scientists, and drug development professionals seeking to streamline the synthesis of key heterocyclic intermediates.

Causality of Experimental Choices: A Rationale-Driven Approach

The synthesis of the pyrimidine core in the target molecule is achieved through a variation of the well-established Biginelli reaction.[5][6] This one-pot cyclocondensation typically involves an aldehyde, a β-ketoester, and urea or a urea derivative. In this specific application, we are targeting a pyrimidine without a substituent at the 4-position derived from an aldehyde, thus the reaction proceeds with two key components: a β-ketoester and urea.

Reactant Selection:

  • Methyl Acetoacetate: This β-ketoester provides the C4-C5-C6 and the methyl and carboxylate functionalities of the pyrimidine ring.

  • Urea: This reagent serves as the source of the N1-C2-N3 fragment of the heterocyclic core.

Microwave-Assisted Approach:

The application of microwave energy is the cornerstone of this protocol's efficiency. Conventional heating relies on conduction, which can lead to uneven temperature distribution and the formation of side products.[4] In contrast, microwave irradiation directly interacts with the polar reactants and any polar solvent present, ensuring uniform and rapid heating throughout the reaction mixture. This leads to a significant acceleration of the cyclocondensation and dehydration steps, drastically reducing the reaction time from hours to minutes.[1][7]

Catalyst and Solvent Selection:

While many Biginelli-type reactions are acid-catalyzed, the cyclocondensation of a β-ketoester and urea can often proceed efficiently under neutral or slightly basic conditions, particularly with the aid of microwave energy.[8] For this protocol, we will explore a solvent-free approach, which aligns with the principles of green chemistry by minimizing waste.[1] In the absence of a solvent, a catalytic amount of a mild acid or base can be employed to facilitate the reaction. Given the reactants, a mild acid catalyst such as p-toluenesulfonic acid (p-TSA) is a suitable choice to promote the initial condensation and subsequent cyclization.

Experimental Workflow: A Visual Guide

Caption: A streamlined workflow for the microwave-assisted synthesis of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate.

Detailed Experimental Protocol

Materials and Equipment:

  • Methyl acetoacetate (Reagent grade, ≥99%)

  • Urea (Reagent grade, ≥99%)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (Reagent grade, ≥98%)

  • Ethanol (ACS grade)

  • Deionized water

  • Microwave synthesis reactor (e.g., Biotage Initiator+, CEM Discover)

  • Microwave reaction vials (10-20 mL) with stir bars

  • Standard laboratory glassware

  • Vacuum filtration apparatus

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer (400 MHz or higher)

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine methyl acetoacetate (1.16 g, 10 mmol, 1.0 eq), urea (0.72 g, 12 mmol, 1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol, 0.05 eq).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 120°C for 10-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

  • Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature. The resulting solid mass is then triturated with a cold mixture of ethanol and water (1:1, 10 mL).

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL). Dry the product under vacuum to afford Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate as a solid. For higher purity, the product can be recrystallized from hot ethanol.[1]

Data Presentation: Comparative Analysis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours10-15 minutes
Temperature Reflux (solvent dependent)120°C
Solvent Typically ethanol or other high-boiling solventsSolvent-free
Yield ModerateHigh
Work-up Often requires extraction and column chromatographySimple filtration and washing
Energy Consumption HighLow

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured through a combination of in-process controls and comprehensive final product characterization.

In-Process Controls:

  • TLC Monitoring: The progress of the reaction can be easily tracked by TLC, allowing for precise determination of the reaction endpoint and preventing the formation of degradation products from prolonged heating.

Product Characterization:

The identity and purity of the synthesized Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate should be confirmed by a suite of analytical techniques.

  • Melting Point: The obtained product should exhibit a sharp melting point consistent with literature values.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the target compound (C₇H₈N₂O₃: 168.15 g/mol ).

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and purity assessment. The spectra should be consistent with the structure of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate.

Predicted NMR Data:

¹H NMR (400 MHz, DMSO-d₆) Predicted Chemical Shifts:

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₃ (pyrimidine ring)~2.4s
-OCH₃ (ester)~3.8s
H-6 (pyrimidine ring)~8.2s
-OH/NH (tautomer)~12.5br s

¹³C NMR (100 MHz, DMSO-d₆) Predicted Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)
-CH₃ (pyrimidine ring)~18
-OCH₃ (ester)~52
C-5~108
C-4~155
C-6~158
C-2~160
C=O (ester)~168

Signaling Pathway and Mechanistic Rationale

The reaction proceeds through a well-understood cyclocondensation mechanism.

Caption: Simplified reaction mechanism for the formation of the pyrimidine ring.

  • Condensation: The reaction initiates with the condensation of urea with the keto group of methyl acetoacetate to form an enamine intermediate.

  • Cyclization: This is followed by an intramolecular cyclization where a nitrogen atom of the urea moiety attacks the ester carbonyl group.

  • Dehydration: The final step involves the elimination of a water molecule to yield the aromatic pyrimidine ring.

Microwave irradiation accelerates each of these steps, leading to the rapid formation of the final product.

Conclusion: A Superior Synthetic Strategy

The microwave-assisted synthesis of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate offers a compelling alternative to conventional heating methods. This protocol provides a rapid, high-yielding, and environmentally benign route to a valuable heterocyclic building block. The simplicity of the procedure and the ease of purification make it an attractive method for both academic and industrial laboratories engaged in drug discovery and development. The principles outlined in this application note can be readily adapted for the synthesis of a diverse library of pyrimidine derivatives.

References

  • Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Asian Journal of Chemistry.

  • An Improved Protocol for Biginelli Reaction. Scientific Research Publishing.

  • Spectral Assignments and Reference Data. CONICET.

  • Microwave-assisted synthesis of 4-amino pyrimidine analogues using eco-friendly NiTiO3 nanoparticle supported montmorillonite K30 as a heterogeneous catalyst. New Journal of Chemistry.

  • Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica.

  • Microwave Reaction Tutorial. Biotage.

  • Biginelli Reaction: Microwave-Assisted Synthesis Lab. Studylib.

  • Microwave assisted Biginelli s synthesi. Journal of Chemical and Pharmaceutical Research.

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.

  • Protocols for High-Temperature Assisted-Microwave Preparation of Inorganic Compounds. eScholarship.

  • Microwave-assisted synthesis of dihydropyrimidin-2(1H)-ones using graphite supported lanthanum chloride as a mild and efficient catalyst. ResearchGate.

  • Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles. ACS Omega.

  • Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. ResearchGate.

  • Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy. SciSpace.

  • Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. University of Science and Technology of China.

  • 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647). NP-MRD.

  • METHYL PYRIMIDINE-5-CARBOXYLATE(34253-01-5) 1H NMR spectrum. ChemicalBook.

  • 2-Hydroxy-4-methylpyridine(13466-41-6) 1H NMR spectrum. ChemicalBook.

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.

  • Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. National Institutes of Health.

  • 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Organic Syntheses.

  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Thieme.

  • A Three-Component Condensation Protocol Based on Ionic Liquid Phase Bound Acetoacetate for the Synthesis of. Arkat USA.

  • Microwave Multicomponent Synthesis. National Institutes of Health.

    • Organic Syntheses.

  • 1H NMR and 13C NMR characterization of MTC. ResearchGate.

  • NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. National Institutes of Health.

  • Three Pyrimidine Decarboxylations in the Absence of a Catalyst. National Institutes of Health.

  • Reaction of 5-Carboxypyrimidine Derivatives with Sodium Bisulfite: A Facile Decarboxylation Method. J-STAGE.

Sources

Method

Application Note: Heterocyclic Ring Formation using Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate Precursors

Executive Summary & Strategic Value Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (CAS 6622-92-0) is a privileged scaffold in drug discovery, serving as a critical linchpin for synthesizing fused heterocyclic systems...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (CAS 6622-92-0) is a privileged scaffold in drug discovery, serving as a critical linchpin for synthesizing fused heterocyclic systems such as pyrimido[4,5-d]pyrimidines , pyrazolo[3,4-d]pyrimidines , and pyrido[2,3-d]pyrimidines . These fused systems are pharmacophores of choice for kinase inhibitors (e.g., EGFR, CDK), antivirals, and adenosine receptor antagonists.

This guide moves beyond basic synthesis, providing optimized, high-yield protocols for activating the pyrimidine core. We focus on two primary reactivity axes:

  • C2-Activation: Conversion of the hydroxyl group to a leaving group (Cl) for nucleophilic displacement (

    
    ).
    
  • C4/C5-Annulation: Activation of the C4-methyl group to bridge with the C5-ester, creating fused bicyclic systems.

Reactivity Map & Strategic Analysis

The precursor exhibits three distinct reactive centers that must be manipulated in specific sequences to avoid side reactions.

  • C2-Hydroxyl (Tautomeric Carbonyl): The most reactive site for electrophilic chlorination. It allows for the introduction of diversity elements (amines, ethers) before or after ring fusion.

  • C5-Methyl Ester: An electrophilic trap. It serves as the "closure point" for cyclization reactions initiated at C4.

  • C4-Methyl Group: While weakly acidic, this position is the key to forming fused rings. It requires activation (typically via formylation or enamine formation) to participate in cyclization.

Strategic Pathway Diagram

The following flowchart illustrates the divergent synthetic pathways available from the parent scaffold.

ReactionPathways Precursor Methyl 2-hydroxy-4- methylpyrimidine-5-carboxylate Chloro Intermediate A: 2-Chloro Derivative Precursor->Chloro POCl3 / Reflux (Protocol 1) Enamine Intermediate B: Enamine (via DMF-DMA) Precursor->Enamine DMF-DMA / 140°C Subst 2-Amino/Hydrazino Derivatives Chloro->Subst R-NH2 or NH2NH2 Pyrazolo Pyrazolo[3,4-d]pyrimidine (Fused System) Subst->Pyrazolo Cyclization (if Hydrazine used) Pyrimido Pyrimido[4,5-d]pyrimidine (Fused System) Enamine->Pyrimido Guanidine/Amidine (Protocol 3A) Enamine->Pyrazolo Hydrazine (Protocol 3B)

Figure 1: Divergent synthetic workflows. Pathway A focuses on C2 functionalization, while Pathway B targets C4-C5 fusion.

Detailed Experimental Protocols

Protocol 1: C2-Activation (Dehydroxy-chlorination)

Objective: Synthesize Methyl 2-chloro-4-methylpyrimidine-5-carboxylate. Mechanism: The reaction proceeds via a dichlorophosphate intermediate. The addition of a base (diethylaniline or DIPEA) acts as an HCl scavenger and catalyst.

Reagents:

  • Precursor (1.0 eq)[1]

  • Phosphorus Oxychloride (

    
    ) (5.0 – 8.0 eq)
    
  • N,N-Diethylaniline (1.0 eq) or DIPEA (Catalytic)

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), place the precursor (e.g., 10 g, 59.5 mmol).
    
  • Addition: Add

    
     (40 mL) carefully. The suspension may warm slightly.[2] Add N,N-diethylaniline (9.5 mL) dropwise.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: The reaction is complete when the solution becomes clear and TLC (30% EtOAc/Hexane) shows consumption of the starting material (

      
      ).
      
  • Quench (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
       (use a base trap for the pump).
      
    • Pour the viscous residue slowly onto crushed ice (

      
       g) with vigorous stirring. Maintain temperature 
      
      
      
      .
    • Neutralize to pH 7–8 using saturated

      
       or 
      
      
      
      .
  • Isolation: Extract with Dichloromethane (DCM) (

    
     mL). Dry combined organics over 
    
    
    
    , filter, and concentrate.[1][3]
  • Purification: If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).

Yield Expectation: 85–95% (White to pale yellow solid).

Protocol 2: The "Enamine Gateway" (C4-Methyl Activation)

Objective: Synthesize the enamine intermediate (Methyl 2-hydroxy-4-(2-(dimethylamino)vinyl)pyrimidine-5-carboxylate). Significance: This step activates the C4-methyl group, making it electrophilic and ready for cyclization with binucleophiles.

Reagents:

  • Precursor (1.0 eq)[1]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 – 5.0 eq)

  • Solvent: DMF (anhydrous) or neat.

Step-by-Step Procedure:

  • Reaction: Dissolve the precursor (e.g., 5 mmol) in anhydrous DMF (10 mL) or use neat DMF-DMA if solubility permits.

  • Heating: Add DMF-DMA (2.0 mL, ~15 mmol) and heat to

    
     for 4–8 hours.
    
    • Note: The reaction drives off methanol.[4] Using a sealed tube or a distillation head to remove MeOH can accelerate conversion.

  • Monitoring: Monitor by LC-MS. The product will show a mass shift corresponding to the addition of the dimethylaminovinyl group (+55 Da net increase).

  • Workup: Cool to room temperature. The product often precipitates upon addition of diethyl ether or cold water. Filter and wash with ether.

    • Alternative: Concentrate to dryness. The crude red/orange solid is usually pure enough for the next step.

Protocol 3: Divergent Cyclization (Fused Ring Formation)
3A. Synthesis of Pyrimido[4,5-d]pyrimidines

Reagents: Enamine Intermediate (from Protocol 2), Guanidine HCl (or Amidine), NaOEt/EtOH.

  • Mix: Suspend the Enamine intermediate (1.0 eq) and Guanidine Hydrochloride (1.5 eq) in Ethanol.

  • Base: Add Sodium Ethoxide (1.5 eq) to free-base the guanidine.

  • Cyclization: Reflux for 6–12 hours.

  • Mechanism: Guanidine attacks the enamine double bond (Michael-type addition/elimination), followed by intramolecular attack on the C5-ester to close the ring.

  • Isolation: Cool to RT. Neutralize with acetic acid. The precipitate is the target fused heterocycle.

3B. Synthesis of Pyrazolo[3,4-d]pyrimidines

Reagents: Enamine Intermediate (from Protocol 2), Hydrazine Hydrate.[5]

  • Reaction: Dissolve Enamine intermediate (1.0 eq) in Ethanol.

  • Addition: Add Hydrazine Hydrate (1.2 eq) dropwise at room temperature.

  • Cyclization: Stir at RT for 1 hour, then reflux for 2 hours.

  • Result: Hydrazine displaces the dimethylamine group and cyclizes onto the ester.

  • Isolation: The product usually precipitates as a solid upon cooling.

Data Summary & Troubleshooting

ParameterProtocol 1 (Chlorination)Protocol 2 (Enamine Formation)Protocol 3 (Cyclization)
Key Reagent

DMF-DMAGuanidine / Hydrazine
Temp Reflux (

)

Reflux (

)
Critical Risk Exothermic quench; HCl gasIncomplete conversionSolubility of intermediates
Typical Yield >85%70–90%60–80%

Troubleshooting Guide:

  • Low Yield in Chlorination: Ensure reagents are dry. Old

    
     can hydrolyze. If the reaction stalls, add catalytic 
    
    
    
    .
  • Incomplete Enamine Formation: The C4-methyl is only weakly acidic. Increase temperature to

    
     and use excess DMF-DMA. Microwave irradiation (
    
    
    
    , 30 min) is highly effective.
  • Ring Closure Failure: Ensure the base (NaOEt) is fresh. Water in the solvent can hydrolyze the ester before the ring closes.

References

  • Synthesis of Pyrimido[4,5-d]pyrimidines: Fadda, A. A., et al. "Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives."[6] Journal of Heterocyclic Chemistry, 2025.[4][7] 8

  • Chlorination Protocols: "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3." PMC - NIH, 2016. 9[4][6][10][8]

  • Pyrazolopyrimidine Synthesis: "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives." MDPI, 2024. 11

  • DMF-DMA Applications: "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis." Scientific Research Publishing, 2011. 12

  • Precursor Data: "Methyl 4-hydroxypyrimidine-5-carboxylate | C6H6N2O3." PubChem. 13[4][6][10][8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

Welcome to the technical support center for the purification of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this crude product. Our focus is on providing practical, field-tested insights grounded in scientific principles to help you achieve high purity and yield.

Purification Strategy Overview

The purification of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate typically involves the removal of unreacted starting materials, catalysts, and side-products from the synthesis. The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the compound. The most common and effective methods are recrystallization and flash column chromatography.

Purification_Workflow Crude_Product Crude Product (Methyl 2-hydroxy-4-methyl- pyrimidine-5-carboxylate) Initial_Analysis Initial Analysis (TLC, 1H NMR) Crude_Product->Initial_Analysis Recrystallization Recrystallization Initial_Analysis->Recrystallization High-Purity Crude Minimal Impurities Chromatography Flash Column Chromatography Initial_Analysis->Chromatography Complex Mixture Multiple Impurities Purity_Check_1 Purity Check Recrystallization->Purity_Check_1 Purity_Check_2 Purity Check Chromatography->Purity_Check_2 Purity_Check_1->Chromatography Purity <98% Pure_Product Pure Product Purity_Check_1->Pure_Product Purity >98% Purity_Check_2->Pure_Product Purity >98% Further_Purification Further Purification (e.g., Prep-HPLC) Purity_Check_2->Further_Purification Purity <98% Further_Purification->Pure_Product

Caption: General purification workflow for Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Recrystallization

Q1: My crude product fails to crystallize upon cooling. What are the possible reasons and solutions?

A1: Failure to crystallize is a common issue that can be attributed to several factors:

  • Solution is not supersaturated: The amount of solvent used may be too large, preventing the solution from becoming supersaturated upon cooling.

    • Solution: Evaporate some of the solvent to increase the concentration of the product and try to induce crystallization again.

  • Inappropriate solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures.[1][2]

    • Solution: Select a solvent in which your product has high solubility at elevated temperatures but low solubility at room temperature or below. A good starting point for pyrimidine derivatives is to test solvents like ethanol, methanol, water, or ethyl acetate.[3] For this specific compound, consider solvent mixtures such as heptane/ethyl acetate or acetone/water.[4]

  • Presence of impurities: Certain impurities can inhibit crystal lattice formation.

    • Solution: Try adding a small seed crystal of the pure compound to induce crystallization. If that fails, a preliminary purification step, such as a quick filtration through a silica plug, might be necessary to remove problematic impurities.

  • Cooling too rapidly: Rapid cooling can lead to the formation of an oil or an amorphous solid instead of crystals.

    • Solution: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.

Q2: I'm observing oiling out instead of crystallization. How can I resolve this?

A2: Oiling out occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is highly supersaturated.

  • Solutions:

    • Lower the cooling temperature: Try cooling the solution to a lower temperature, as the oil may eventually solidify.

    • Use a different solvent: Switch to a lower-boiling point solvent.

    • Modify the solvent system: If using a single solvent, try a two-solvent system. Dissolve the crude product in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly. For polar compounds, a mixture of a polar solvent (like ethanol or methanol) and a non-polar anti-solvent (like hexane or heptane) can be effective.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus. The small glass particles can provide a surface for nucleation.

Recommended Recrystallization Solvent Systems
Single Solvents
Ethanol
Methanol
Ethyl Acetate
Water (for polar compounds)[3]
Two-Solvent Systems
Heptane / Ethyl Acetate[4]
Acetone / Water[4]
Methanol / Water[4]
Dichloromethane / Heptane
Flash Column Chromatography

Q3: What is a good starting solvent system for flash chromatography of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate?

A3: A good starting point for determining the optimal mobile phase is to perform thin-layer chromatography (TLC) analysis. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[5] For pyrimidine derivatives, common solvent systems include:

  • Hexane / Ethyl Acetate: This is a versatile system for compounds of moderate polarity. Start with a low percentage of ethyl acetate and gradually increase the polarity.

  • Dichloromethane / Methanol: This system is suitable for more polar compounds. A small percentage of methanol (1-5%) in dichloromethane is often a good starting point.

For compounds that are sensitive to acidic silica gel, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape and prevent streaking.[6]

Q4: My compound is streaking on the TLC plate and the column. What can I do to improve the separation?

A4: Streaking is often caused by strong interactions between the compound and the stationary phase, overloading the column, or poor solubility in the mobile phase.

  • Solutions:

    • Modify the mobile phase: As mentioned, for basic compounds like many pyrimidines, adding a small amount of a basic modifier like triethylamine or pyridine to the eluent can significantly improve peak shape by competing for active sites on the silica gel.[6]

    • Change the stationary phase: If modifying the mobile phase is ineffective, consider using a different stationary phase, such as neutral alumina or a bonded phase like amino- or cyano-functionalized silica.

    • Reduce the sample load: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.

    • Ensure complete dissolution: Make sure your sample is fully dissolved in a minimal amount of the mobile phase or a stronger solvent before loading it onto the column.

Q5: I am concerned about the stability of the methyl ester during purification. Are there any precautions I should take?

A5: Yes, ester hydrolysis is a potential side reaction, especially under basic or strongly acidic conditions.

  • Precautions:

    • Avoid prolonged exposure to basic conditions: While triethylamine can be beneficial in chromatography, use the minimum amount necessary and do not let the compound sit in the basic solvent mixture for extended periods.

    • Work-up conditions: During the reaction work-up, ensure that any aqueous basic washes are performed quickly and at low temperatures.

    • Storage: Store the purified product in a cool, dry, and inert atmosphere. Commercial suppliers recommend storing the similar ethyl ester at 2-8°C under dry conditions.[6]

Another potential reaction to be aware of is decarboxylation, which can occur with pyrimidine-5-carboxylic acids under certain conditions, though this is more relevant to the corresponding carboxylic acid than the methyl ester.[7][8]

Detailed Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Heat the mixture. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane) and pour it into the column. Allow the silica to settle, ensuring a flat and even bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution: Begin eluting with the chosen mobile phase. If using a gradient, start with a low polarity and gradually increase it.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

  • G. A. Ukhvatova, et al. Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 2003, 39(7), 928-931. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 2021, 26(22), 6965. [Link]

  • Biotage. Successful flash chromatography. [Link]

  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomed J Sci & Tech Res, 2019, 14(4). [Link]

  • MySkinRecipes. 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid. [Link]

  • PubChem. Methyl 4-hydroxypyrimidine-5-carboxylate. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • Wolfenden, R., et al. Three Pyrimidine Decarboxylations in the Absence of a Catalyst. J. Am. Chem. Soc., 2017, 139(29), 9925-9929. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • LabXchange. Lab Procedure: Recrystallization. [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. J. Bacteriol., 2010, 192(16), 4236-4246. [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. J. Chem. Sci., 2019, 131, 56. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules, 2023, 28(12), 4707. [Link]

  • Google Patents.

Sources

Optimization

Solving solubility issues with Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate in water

Topic: Solving Solubility Issues with Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Medicinal Chemists, and Formulation Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Solubility Issues with Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Medicinal Chemists, and Formulation Scientists

Status: Active Compound ID: Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (M2H4M-5C) Chemical Class: Functionalized Heterocycle / Pyrimidine Ester

Executive Summary

You are likely encountering precipitation when introducing Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate into aqueous media. This is not a user error; it is an intrinsic property of the molecule’s tautomeric equilibrium and crystal lattice energy. This guide provides the mechanistic root cause and three validated protocols to achieve stable solutions for assays, synthesis, or in vivo administration.

Part 1: The Fundamental Challenge (Root Cause Analysis)

Q: Why does this compound precipitate in water despite having polar groups (OH, Ester, N)?

A: The name "2-hydroxy" is chemically misleading in the solid state and in solution. This molecule does not exist primarily as the "hydroxy" (lactim) form. Instead, it tautomerizes almost exclusively to the 2-oxo (lactam) form.

  • The Lactam Trap: The proton moves from the oxygen to the ring nitrogen (N1 or N3). This creates a highly polar amide-like bond (

    
     and 
    
    
    
    ).
  • Crystal Lattice Energy: These lactam units form strong intermolecular hydrogen bond networks (dimers or ribbons) in the solid state. Water molecules struggle to break this lattice energy to solvate the compound.

  • Lipophilicity: The methyl ester at C5 and the methyl group at C4 add significant lipophilicity, further reducing the thermodynamic drive for aqueous solvation.

Visualizing the Solubility Barrier

Tautomerism Lactim Lactim Form (2-Hydroxy) Less Polar, Aromatic Lactam Lactam Form (2-Oxo / 1H-pyrimidin-2-one) Dominant Species Lactim->Lactam Tautomerization (Rapid in H2O) Precipitate Solid Precipitate (Strong H-Bond Network) Lactam->Precipitate High Lattice Energy (Thermodynamic Sink) Solution Aqueous Solution (Hydration Shell) Lactam->Solution High Barrier

Figure 1: The tautomeric equilibrium shifts toward the Lactam form, which favors self-aggregation (precipitation) over solvation in water.

Part 2: Troubleshooting & Protocols
Scenario A: Creating High-Concentration Stock Solutions

Q: I cannot get the compound to dissolve in water or PBS for my stock solution. What solvent should I use?

A: Do not attempt to make stock solutions in aqueous buffers. Use DMSO (Dimethyl Sulfoxide) .[1][2][3]

  • Protocol:

    • Weigh the solid compound.

    • Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

    • Vortex vigorously. If undissolved particles remain, sonicate at 40°C for 5 minutes.

    • Storage Warning: DMSO is hygroscopic. If your DMSO absorbs water from the air, this compound will precipitate inside the stock vial over time (freeze-thaw cycles exacerbate this). Store in single-use aliquots at -20°C.

Data Comparison: Estimated Solubility Limits

Solvent Solubility Estimate Suitability
Water (pH 7) < 0.1 mg/mL Poor (Precipitation likely)
Ethanol 1 - 5 mg/mL Moderate (Evaporation risk)

| DMSO | > 50 mg/mL | Excellent (Standard for Stock) |

Scenario B: Diluting into Assay Media (Cell Culture/Enzymatic)

Q: When I dilute my DMSO stock into the assay buffer, it turns cloudy immediately. How do I fix this?

A: This is "solvent shock." You are crashing the compound out of the DMSO before it can disperse.

The "Solvent Shift" Protocol:

  • Prepare Intermediate: Do not go directly from 100% DMSO to 100% Buffer. Prepare a 10x intermediate in a cosolvent mix (e.g., 50% DMSO / 50% Water).

  • Rapid Dispersion: When adding the compound to the final buffer, inject the liquid under the surface of the stirring buffer, rather than dropping it on top.

  • Limit Final DMSO: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity, but ensure it is high enough to keep the compound soluble.

Scenario C: In Vivo Formulation (Animal Studies)

Q: I cannot use DMSO for my mouse study. The pH is neutral. How do I formulate this?

A: You must use an excipient-based approach. Simple pH adjustment is dangerous for this molecule (see Stability Warning below).

Recommended Formulation: Cyclodextrin Complexation Hydrophobic esters fit well into the cavity of Beta-Cyclodextrins.

  • Protocol:

    • Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water.

    • Add the solid M2H4M-5C to this vehicle.

    • Sonicate for 20–30 minutes at ambient temperature.

    • If the solution remains cloudy, filter through a 0.22 µm PVDF filter (measure concentration post-filtration via HPLC to confirm dose).

Part 3: Critical Stability Warning (The "Hydrolysis Trap")

Q: Can I just add NaOH to deprotonate it and make it soluble?

A: NO. Proceed with extreme caution.

While the NH group of the pyrimidine ring is weakly acidic (pKa ~8-9), raising the pH > 9.0 to deprotonate it will attack the Methyl Ester at the C5 position.

  • Reaction: Base-catalyzed hydrolysis.

  • Result: You will convert your active Methyl Ester into the Carboxylic Acid derivative (2-hydroxy-4-methylpyrimidine-5-carboxylic acid).

  • Consequence: The biological activity of the acid is likely different from the ester. You will be testing a degradation product, not your target drug.

Stability Decision Matrix:

Stability Start Solubility Strategy Acidic Acidic pH (< 4) Start->Acidic Neutral Neutral pH (7.4) Start->Neutral Basic Basic pH (> 9) Start->Basic Result1 Protonation Unlikely (pKa < 2) Remains Insoluble Acidic->Result1 Result2 Stable but Insoluble Requires Cosolvent/CD Neutral->Result2 Result3 CRITICAL FAILURE Ester Hydrolysis Basic->Result3

Figure 2: pH manipulation carries high risk. Neutral formulations with excipients are the only safe path for this ester.

References & Validated Sources
  • Compound Data & Tautomerism:

    • PubChem Compound Summary for Methyl 4-hydroxypyrimidine-5-carboxylate (Analogous Structure). National Center for Biotechnology Information.

  • Chemical Stability of Pyrimidine Esters:

    • Yan, S. F., et al. "Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids."[4] Chemistry of Heterocyclic Compounds (2007).[5]

  • DMSO Solubility & Water Uptake:

    • Balakin, K. V., et al.[1] "In silico approaches to prediction of aqueous and DMSO solubility." Current Medicinal Chemistry (2006).[1]

  • General Solubility Protocols:

    • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

Sources

Troubleshooting

Minimizing side reactions during chlorination of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

Welcome to the technical support center for the chlorination of methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chlorination of methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we will address common challenges, provide in-depth troubleshooting strategies, and explain the underlying chemical principles to help you minimize side reactions and maximize the yield and purity of your target compound, methyl 2-chloro-4-methylpyrimidine-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective chlorinating agent for this reaction?

A1: The most widely used and effective chlorinating agent for converting hydroxypyrimidines to their chloro-derivatives is phosphorus oxychloride (POCl₃).[1][2][3] This reagent is particularly well-suited for this transformation, often used in excess to serve as both the chlorinating agent and the solvent.[1]

Q2: My reaction is not proceeding to completion. What are the likely causes?

A2: Several factors can lead to an incomplete reaction:

  • Insufficient Reagent: Ensure you are using a sufficient molar excess of POCl₃.[4]

  • Low Reaction Temperature: This reaction typically requires heating. Temperatures can range from 80°C to reflux (around 107°C).[2][4] In some modern solvent-free methods, temperatures can reach as high as 160°C.[3][5]

  • Short Reaction Time: The necessary reaction time can vary from a few hours to over eight hours, depending on the scale and temperature.[4]

  • Moisture Contamination: POCl₃ reacts violently with water.[1][6] Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[2]

  • Poor Reagent Quality: Phosphorus oxychloride is sensitive to moisture. Using an old or improperly stored batch can lead to diminished reactivity.[4]

Q3: I'm observing significant byproduct formation. What are the common side reactions?

A3: Common side reactions include the formation of phosphorylated intermediates and potential formylation if a solvent like N,N-dimethylformamide (DMF) is used, which can form a Vilsmeier reagent with POCl₃.[2][7][8] Over-chlorination is also a possibility if other reactive sites are present on the pyrimidine ring.[2]

Troubleshooting Guide: Minimizing Side Reactions

This section provides a more detailed approach to identifying and mitigating specific side reactions encountered during the chlorination of methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate.

Problem 1: Formation of a Vilsmeier-Haack Formylation Byproduct

Probable Cause: When N,N-dimethylformamide (DMF) is used as a solvent or additive with phosphorus oxychloride, the highly electrophilic Vilsmeier reagent, a chloroiminium ion, is formed.[7][8] This reagent can attack electron-rich positions on the pyrimidine ring, leading to formylation (the addition of a -CHO group), which competes with the desired chlorination.[7]

Solutions:

  • Avoid DMF: The most straightforward solution is to avoid using DMF as a solvent. POCl₃ itself can often serve as the solvent.[1] If a co-solvent is necessary, consider inert alternatives like chloroform or dichloromethane.[1]

  • Control Reaction Temperature: The formation of the Vilsmeier reagent and subsequent formylation can be temperature-dependent. Running the reaction at the lower end of the effective temperature range for chlorination may help to minimize this side reaction.[2]

  • Pre-form the Chlorinating Intermediate: In some cases, the active chlorinating species can be formed before the addition of the pyrimidine substrate. However, in the context of avoiding Vilsmeier formation, the primary strategy is the exclusion of DMF.

Problem 2: Hydrolysis of the Product During Workup

Probable Cause: The product, methyl 2-chloro-4-methylpyrimidine-5-carboxylate, is susceptible to hydrolysis back to the starting hydroxypyrimidine, especially in the presence of acid, which is generated during the quenching of excess POCl₃.[9] POCl₃ reacts exothermically with water to produce phosphoric acid and hydrochloric acid.[1][10][11]

Solutions:

  • Careful Quenching: Quench the reaction mixture by slowly and carefully pouring it onto crushed ice or into an ice-cold basic solution (e.g., saturated sodium bicarbonate or sodium carbonate) with vigorous stirring.[2] This neutralizes the acidic byproducts as they are formed.

  • Immediate Extraction: After quenching and neutralization, immediately extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[2]

  • Anhydrous Workup: If possible, remove excess POCl₃ by distillation under reduced pressure before quenching.[1] This minimizes the amount of acid generated during the aqueous workup.

G A Reaction Mixture (Product + excess POCl₃) B Quench on Ice/Base A->B Standard Workup C Distill Excess POCl₃ A->C Alternative D Hydrolysis Risk (Acidic Conditions) B->D Leads to E Neutralized Mixture B->E H Reduced Acid Generation C->H F Immediate Extraction E->F G Minimized Hydrolysis F->G H->G

Problem 3: Incomplete Reaction and Low Yield

Probable Cause: As mentioned in the FAQs, incomplete reactions are often due to issues with reaction conditions or reagent quality. The pyrimidine ring's reactivity can also be a factor.

Solutions:

  • Optimize Reaction Temperature and Time: Systematically increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][12] Create a time course study to determine the optimal reaction duration.

  • Use of a Tertiary Amine Base: The addition of a tertiary amine, such as pyridine or N,N-diisopropylethylamine (DIPEA), can accelerate the reaction by acting as an acid scavenger and potentially forming a more reactive intermediate.[2][4]

  • Solvent-Free, High-Temperature Conditions: Modern approaches utilize equimolar amounts of POCl₃ in a sealed reactor at elevated temperatures (e.g., 140-160°C).[3][5] This can drive the reaction to completion efficiently and simplifies workup.[3][5]

ParameterConventional MethodSolvent-Free Method
POCl₃ Stoichiometry Excess (acts as solvent)Equimolar
Temperature Reflux (~107°C)140-160°C
Pressure AtmosphericAutogenous (in sealed reactor)
Workup Quenching of large excess POCl₃Direct quenching or filtration
Caption: Comparison of conventional and solvent-free chlorination conditions.

Experimental Protocols

Protocol 1: General Chlorination using Excess POCl₃
  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (5-10 eq) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.[1][12]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the mixture onto a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[13][14]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add Pyrimidine to Flask B Add POCl₃ A->B C Reflux (4-8h) B->C D Monitor Progress (TLC/LC-MS) C->D E Cool to RT D->E If Complete F Quench on Ice/Base E->F G Extract with EtOAc F->G H Dry & Concentrate G->H I Column Chromatography H->I

Protocol 2: Monitoring Reaction Progress by TLC
  • Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.[15] Mark lanes for your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).[12]

  • Spotting: Using a capillary tube, apply a small spot of a dilute solution of your starting material in an appropriate solvent to the SM lane.[15] In the RM lane, spot a small aliquot of your reaction mixture (after quenching a tiny sample in a vial with water and extracting with a small amount of ethyl acetate). In the co-spot lane, apply both the SM and RM spots.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).[14][15] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm).[15] The disappearance of the starting material spot in the RM lane and the appearance of a new product spot indicate the reaction is progressing. The reaction is complete when the SM spot is no longer visible in the RM lane.[15]

References

  • Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil) - Benchchem.
  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives - Benchchem.
  • Preventing byproduct formation in pyrimidine chlorination reactions - Benchchem.
  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water.
  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid - American Chemical Society.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Pyrimidine Acyclo-C-Nucleosides by Ring Transformations of 2-Formyl-L-arabinal - NIH.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC.
  • methods for monitoring the progress of pyrimidine reactions - Benchchem.
  • Technical Support Center: Chlorination of 4-amino-2,6-dihydroxypyrimidine - Benchchem.
  • PHOSPHORYL TRICHLORIDE CAS N°: 10025-87-3 - OECD Existing Chemicals Database.
  • Phosphoryl chloride - Wikipedia.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - ResearchGate.
  • Sigma-Aldrich - Safety Data Sheet.
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
  • Application Note: Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC) - Benchchem.

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate Hydrolysis

Welcome to the technical support center for the hydrolysis of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction, specifically focusing on troubleshooting and optimizing for higher conversion rates. The following question-and-answer format directly addresses potential issues you may encounter during your experiments, providing in-depth explanations and actionable protocols.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates in the hydrolysis of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate to its corresponding carboxylic acid can be a significant roadblock. This section provides a systematic approach to identifying and resolving the root causes of incomplete reactions.

Question 1: My hydrolysis reaction has stalled, showing significant amounts of unreacted starting material by TLC/LCMS. What are the most likely causes and how can I resolve this?

Answer:

A stalled reaction is a common issue and can often be attributed to several key factors related to the reaction conditions. The hydrolysis of this pyrimidine ester is a base-catalyzed nucleophilic acyl substitution, also known as saponification.[1][2] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[3] For this reaction to proceed to completion, the conditions must be optimized to favor the formation of the carboxylate salt.[4]

Here are the primary areas to investigate:

  • Inadequate Base Strength or Concentration: The choice and amount of base are critical. While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used, lithium hydroxide (LiOH) can sometimes offer advantages in terms of solubility and reactivity.[5][6] Insufficient equivalents of base will lead to an incomplete reaction as the base is consumed.

  • Suboptimal Solvent System: The solvent must be able to dissolve both the ester starting material and the hydroxide base. A mixture of water and a miscible organic solvent like methanol, ethanol, or tetrahydrofuran (THF) is typically employed.[5] If the starting material is not fully dissolved, the reaction becomes a heterogeneous mixture, significantly slowing down the reaction rate.

  • Insufficient Temperature: Like many chemical reactions, the rate of hydrolysis is temperature-dependent. Room temperature may not provide enough energy to overcome the activation barrier efficiently.

Troubleshooting Workflow:

Caption: Troubleshooting decision tree for low conversion rates.

Recommended Protocol Adjustments:

ParameterStandard ConditionRecommended Adjustment for Low ConversionRationale
Base 1.1-1.5 eq. NaOH or KOHIncrease to 2-5 eq. of NaOH, KOH, or LiOHEnsures the base is not the limiting reagent and drives the reaction to completion.[5] LiOH is often effective for hindered esters.[6]
Solvent Methanol/Water or Ethanol/WaterTHF/Water (e.g., 2:1) or add methanol as a co-solventTHF is excellent for dissolving organic compounds while still being miscible with water.[7]
Temperature Room TemperatureHeat to 50-80 °CProvides the necessary activation energy to increase the reaction rate.[5]
Reaction Time 1-4 hoursExtend to 12-24 hoursSome sterically hindered or electronically deactivated esters require longer reaction times.
Question 2: I'm observing the formation of byproducts alongside my desired carboxylic acid. What are these impurities and how can I prevent their formation?

Answer:

The pyrimidine ring system can be susceptible to side reactions under basic conditions, especially at elevated temperatures. One of the most common side reactions is ring-opening, which can occur through nucleophilic attack at other positions on the pyrimidine ring.[8]

Potential Side Reactions:

  • Ring Cleavage: Strong basic conditions can lead to the cleavage of the pyrimidine ring, particularly at the N(3)-C(4) bond, which can lead to a variety of rearranged or decomposed products.[8]

  • Decarboxylation: While less common under basic hydrolysis conditions, the resulting carboxylic acid can be prone to decarboxylation if the reaction is heated for extended periods at high temperatures, especially after acidification during workup.

Mitigation Strategies:

  • Milder Reaction Conditions: If you suspect ring degradation, consider using a weaker base or running the reaction at a lower temperature for a longer period.

  • Careful pH Control During Workup: During the acidic workup to protonate the carboxylate salt, it's crucial to add the acid slowly and at a low temperature (e.g., in an ice bath) to avoid a sudden increase in temperature that could promote side reactions.[9] The pH should be carefully adjusted to precipitate the carboxylic acid without being excessively acidic.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, which can sometimes occur with complex heterocyclic systems.

Question 3: The hydrolysis appears complete, but I'm getting a low isolated yield after the acidic workup. Where could my product be going?

Answer:

Low isolated yield despite complete conversion points to issues during the workup and purification steps. The carboxylic acid product has different solubility properties than the ester starting material, which must be accounted for.

Common Causes of Low Isolated Yield:

  • Incomplete Precipitation: The carboxylic acid may have some solubility in the aqueous solution, even at its isoelectric point. Cooling the solution thoroughly in an ice bath before filtration is essential.

  • Emulsion Formation During Extraction: If you are using an extraction-based workup, emulsions can form, trapping your product in the interface between the organic and aqueous layers.

  • Improper pH for Precipitation: The pH at which the carboxylic acid precipitates is critical. You may need to perform a small-scale pH study to determine the optimal pH for maximum precipitation.

Optimized Workup Protocol:

  • Cooling: Once the reaction is complete, cool the reaction mixture in an ice bath.

  • Acidification: Slowly add a dilute acid (e.g., 1M HCl) with vigorous stirring while keeping the mixture in the ice bath. Monitor the pH with a pH meter or pH paper.[5]

  • Precipitation: Continue adding acid until the pH reaches the point of maximum precipitation (typically between pH 2 and 4 for carboxylic acids).

  • Aging: Allow the precipitate to "age" in the cold solution for at least 30 minutes to an hour to maximize crystal growth.

  • Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold water to remove any inorganic salts.

  • Drying: Dry the product thoroughly under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the base-catalyzed hydrolysis of an ester (saponification)?

A1: The mechanism begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate.[1] This is followed by the elimination of the alkoxide leaving group, which then deprotonates the newly formed carboxylic acid. This final acid-base step is essentially irreversible and drives the reaction to completion.[2][10]

Q2: Can I use acid-catalyzed hydrolysis instead of base-catalyzed hydrolysis?

A2: While acid-catalyzed hydrolysis is possible, it is an equilibrium-controlled process.[10] To achieve high conversion, a large excess of water is required to shift the equilibrium towards the products. Base-catalyzed hydrolysis is generally preferred because the final deprotonation step makes the reaction irreversible, often leading to higher yields.[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method. The carboxylic acid product is typically more polar than the ester starting material and will have a lower Rf value. Liquid chromatography-mass spectrometry (LCMS) can also be used for more quantitative monitoring.

Q4: My starting material is very insoluble. What are the best solvent choices?

A4: For highly insoluble starting materials, consider using a co-solvent system with a higher ratio of organic solvent. THF/water or dioxane/water mixtures are excellent choices. In some cases, gentle heating may be required to achieve complete dissolution before the base is added.

References

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Retrieved from [Link]

  • Taylor & Francis Online. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. PMC. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Reddit. (2024, January 18). Hydrolysis product troubleshooting. r/Chempros. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • EBSCO. (n.d.). Saponification | Chemistry | Research Starters. Retrieved from [Link]

  • ACS Publications. (2020, December 31). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Saponification. Retrieved from [Link]

  • ACS Publications. (n.d.). General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis. Journal of the American Chemical Society. Retrieved from [Link]

  • WUR eDepot. (n.d.). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. Retrieved from [Link]

  • MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]

  • YouTube. (2022, March 11). Base hydrolysis of esters. Real Chemistry. Retrieved from [Link]

  • Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. 2002(05), 720-722. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, February 25). Developments of pyridodipyrimidine heterocycles and their biological activities. PMC. Retrieved from [Link]

  • Yoshiki Koshikari. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). ALKYLATION OF METHYL 3-HYDROXYINDOLE-2-CARBOXYLATE USE IN PYRIMIDINE SYNTHESIS. Retrieved from [Link]

  • TSI Journals. (2008, November 21). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-5-pyrimidine carboxylic acid. Retrieved from [Link]

  • Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]

  • PubMed. (2022, April 14). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]

  • RSC Publishing. (2024, May 8). Selective hydrogenolysis of 5-hydroxymethylfurfural to 2,5-dimethylfuran with high yield over bimetallic Ru–Co/AC catalysts. Retrieved from [Link]

Sources

Troubleshooting

Removing impurities from Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate reaction mixtures

Introduction & Molecule Profile[2] Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is a critical scaffold in the synthesis of bioactive compounds, including calcium channel blockers and antiviral agents.[1] Before proc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[2]

Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate is a critical scaffold in the synthesis of bioactive compounds, including calcium channel blockers and antiviral agents.[1]

Before proceeding with purification, researchers must understand the tautomeric nature of this molecule.[1] While nomenclature designates it as "2-hydroxy," it exists predominantly in the 2-oxo (lactam) form in the solid state and neutral solution.[1] This dictates its solubility profile: it behaves more like a polar urea derivative than a standard aromatic phenol.[1]

PropertySpecificationImplication for Purification
CAS 4774-35-0 (Generic Ref)Verify specific isomer structure before starting.[1]
Solubility Low in water/hexanes; High in hot AcOH, DMSO.[1]Water is an excellent anti-solvent for washing; Acetic acid is ideal for recrystallization.[1]
pKa ~9.0 (OH/NH), ~3-4 (Protonated N)Soluble in strong base (deprotonation); soluble in strong acid (protonation).[1]
Thermal Stability High MP (>200°C)Amenable to high-temperature recrystallization without decomposition.[1]

Purification Modules

Module A: The "Wash" Phase (Removal of Bulk Polar Impurities)

Objective: Remove unreacted urea, inorganic salts, and water-soluble starting materials.[1] Target Impurities: Urea, Methyl Acetoacetate (trace), Inorganic catalysts (e.g., salts).[1]

The Protocol:

  • Cooling: Allow the reaction mixture to cool to room temperature (RT). If the product has not precipitated, cool further to 0–5°C.[1]

  • Filtration: Filter the crude solid.[1] Do not dry the cake yet.

  • Slurry Wash:

    • Transfer the wet cake back into a beaker.

    • Add Deionized Water (5 vol relative to cake weight).

    • Stir vigorously for 30 minutes at RT. Rationale: Urea is highly water-soluble; the pyrimidine ester is not.[1]

  • Re-filtration: Filter the solid and wash with a small portion of cold water.[1]

  • Drying: Dry in a vacuum oven at 50°C to constant weight.

Critical Checkpoint: If your filtrate is cloudy, you may be losing product.[1] Neutralize the filtrate to pH 6–7 to recover dissolved product.

Module B: The "Polish" Phase (Recrystallization)[1]

Objective: Remove colored oligomers, regioisomers, and the "Free Acid" impurity.[1] Target Impurities: 2-hydroxy-4-methylpyrimidine-5-carboxylic acid (Hydrolysis product), colored oxidation byproducts.[1]

The Protocol:

  • Solvent Selection: Use Glacial Acetic Acid (AcOH) or Ethanol (EtOH) .[1]

    • Why AcOH? It effectively solubilizes the polar lactam ring at high temperatures but has poor solubility at RT, ensuring high recovery.[1]

  • Dissolution:

    • Place the dried crude solid in a round-bottom flask.

    • Add solvent (start with 5 mL/g for EtOH or 3 mL/g for AcOH).[1]

    • Heat to reflux until fully dissolved.[1]

  • Hot Filtration (Optional but Recommended):

    • If black specks (carbonized material) are visible, filter the hot solution through a pre-heated Celite pad.[1]

  • Crystallization:

    • Allow the solution to cool slowly to RT with gentle stirring.

    • Troubleshooting: If no crystals form after 1 hour, scratch the glass or add a seed crystal.[1]

  • Collection: Filter the white/off-white needles.[1] Wash with a small amount of cold solvent.[1]

Module C: The "Rescue" Phase (Chromatography)[1]

Objective: Isolate product when purity is <90% or "oiling out" occurs. Stationary Phase: Silica Gel (Standard).[1]

ParameterRecommendation
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH)
Gradient 0% to 5% MeOH in DCM
Loading Dry load (adsorb onto silica) is preferred due to low solubility in DCM.[1]

Visual Troubleshooting Guide (Decision Tree)

The following diagram illustrates the logical flow for troubleshooting common purity issues.

PurificationLogic Start Crude Reaction Mixture Precipitate Does solid precipitate? Start->Precipitate Oil Oiling Out Detected Precipitate->Oil No (Sticky Gum) Filter Filter & Water Wash Precipitate->Filter Yes (Solid) Column Column Chromatography (DCM:MeOH) Oil->Column Dissolve in DCM CheckPurity Check HPLC/TLC Purity Filter->CheckPurity HighPurity Purity > 98% CheckPurity->HighPurity Yes MedPurity Purity 90-98% CheckPurity->MedPurity Minor Impurities LowPurity Purity < 90% CheckPurity->LowPurity Major Impurities Recryst Recrystallize (AcOH or EtOH) MedPurity->Recryst LowPurity->Column Recryst->CheckPurity

Caption: Decision matrix for selecting the appropriate purification method based on physical state and initial purity.

Frequently Asked Questions (FAQs)

Q1: My product has a persistent pink/red hue. How do I remove it?

Diagnosis: This is likely due to trace oxidation of phenolic impurities or metal chelation.[1] Solution:

  • Dissolve the crude material in hot ethanol.[1]

  • Add Activated Charcoal (5-10 wt%) .

  • Reflux for 15 minutes.

  • Filter hot through Celite.[1]

  • Crystallize as normal.[1] The color should be significantly reduced.

Q2: I see a new spot on TLC near the baseline (high polarity). What is it?

Diagnosis: This is likely 2-hydroxy-4-methylpyrimidine-5-carboxylic acid (the "Free Acid"), resulting from ester hydrolysis.[1] Solution:

  • Prevention: Avoid prolonged exposure to strong bases or acids during workup.[1]

  • Removal: Wash the solid with saturated Sodium Bicarbonate (NaHCO₃) solution.[1] The base will deprotonate the carboxylic acid (making it soluble in water) while leaving the ester (product) insoluble.[1] Filter and wash with water.[1]

Q3: The product "oils out" during recrystallization instead of forming crystals.

Diagnosis: The solution is too concentrated, or the cooling was too rapid.[1] Solution:

  • Reheat the mixture until the oil dissolves.

  • Add a small amount of additional solvent (10-20% volume).[1]

  • Add a "seed crystal" of pure product if available.

  • Allow to cool very slowly (wrap the flask in foil/towel) to room temperature without stirring.

Q4: Can I use DMF or DMSO for recrystallization?

Analysis: Yes, these are excellent solvents for solubilizing the product, but they have high boiling points, making them difficult to remove. Recommendation: Use them only if Acetic Acid fails.[1] If used, precipitate the product by adding the DMF/DMSO solution dropwise into a large excess of water, then filter.

References

  • Synthesis of Pyrimidine Esters (Biginelli & Related Condensations)

    • Kappe, C. O. (1993).[1] 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 49(32), 6937-6963.[1] Link

  • Purification of Heterocycles

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for recrystallization solvents of pyrimidines). Link

  • Solubility & Tautomerism of Hydroxypyrimidines

    • Boers, R. B., et al. (2002).[1] Tautomerism of hydroxypyrimidines. Journal of Molecular Structure. Link (Contextual grounding for the 2-oxo vs 2-hydroxy behavior).[1]

Sources

Reference Data & Comparative Studies

Validation

A Predictive Guide to the Mass Spectrometry Fragmentation of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns for Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate. Designed for researchers, medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns for Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple catalog of potential fragments. It elucidates the underlying chemical principles and fragmentation mechanisms, offering a robust framework for identifying this molecule and its analogues in complex mixtures. By comparing predictable fragmentation pathways, this guide serves as a practical reference for structural elucidation and the characterization of novel pyrimidine derivatives.

The pyrimidine ring is a foundational scaffold in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1][2] Understanding the mass spectral behavior of novel pyrimidine derivatives is therefore critical for their unambiguous identification and for metabolism studies. This guide leverages established fragmentation rules for heterocyclic compounds, esters, and pyrimidinones to construct a reliable predictive model.[3][4][5]

Molecular Structure and Ionization

The fragmentation journey begins with the ionization of the analyte. In electron ionization (EI), a high-energy electron beam bombards the molecule, ejecting an electron to form a positively charged radical cation, known as the molecular ion (M•+).[5][6] The stability of this molecular ion is paramount; for aromatic and heterocyclic systems like pyrimidines, the molecular ion peak is often prominent due to the stabilizing effect of the ring system.

Compound of Interest: Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate Molecular Formula: C₇H₈N₂O₃ Nominal Molecular Weight: 168 Da

The structure presents several key features that will dictate its fragmentation cascade:

  • A Pyrimidine Core: A stable heterocyclic ring prone to specific ring-cleavage patterns.[1][3]

  • A 2-hydroxy Group: This group exists in a keto-enol tautomerism with the more stable 2-pyrimidinone form in the gas phase. The presence of the carbonyl in the 2-oxo tautomer is a critical site for fragmentation, often leading to the loss of carbon monoxide (CO).[4]

  • A Methyl Ester Group (-COOCH₃): Ester functionalities are well-known to undergo characteristic fragmentations, primarily through cleavage of the C-O bonds.[7][8]

  • Methyl and Carboxylate Substituents: These groups direct specific cleavage pathways and their losses serve as diagnostic markers.

Predicted Fragmentation Pathways

The excess energy imparted during ionization causes the molecular ion (m/z 168) to break apart into smaller, charged fragments and neutral radicals.[9] The most likely fragmentation pathways are initiated at the most labile sites, primarily the ester group and the pyrimidine ring itself.

Pathway A: Cleavage of the Methyl Ester Side Chain

The methyl carboxylate group at the C5 position is a prime site for initial fragmentation. This follows well-established patterns for methyl esters.

  • Loss of a Methoxy Radical (•OCH₃): The most common initial fragmentation for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical (•OCH₃), which has a mass of 31 Da. This results in the formation of a highly stable acylium ion at m/z 137 . This peak is often very prominent in the spectra of methyl esters.

  • Loss of Formaldehyde (CH₂O): A less common rearrangement can lead to the elimination of a neutral formaldehyde molecule (30 Da) from the molecular ion, which would produce a fragment at m/z 138 .

  • Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the pyrimidine ring and the carboxylate group results in the loss of the entire carbomethoxy group as a radical (59 Da), leading to a pyrimidine cation at m/z 109 .

Pathway B: Fragmentation of the Pyrimidine Ring

The pyrimidine ring, particularly in its 2-oxo tautomeric form, can undergo characteristic cleavages. These can occur from the molecular ion or, more commonly, from the major fragment ions formed in Pathway A.

  • Loss of Carbon Monoxide (CO): The 2-pyrimidinone structure readily loses a neutral CO molecule (28 Da).[4] This can happen from the molecular ion to produce a fragment at m/z 140 . More significantly, this loss can occur after the initial loss of the methoxy radical, where the acylium ion at m/z 137 expels CO to yield a fragment at m/z 109 .

  • Loss of Hydrogen Cyanide (HCN): Pyrimidine rings are known to fragment via the loss of HCN (27 Da) or related nitrile species.[10] For example, the fragment at m/z 109 could potentially lose HCN to produce a fragment at m/z 82 .

The interplay between these pathways creates a complex but interpretable fragmentation pattern. The diagram below visualizes the most probable sequence of events, starting from the molecular ion.

G M M•+ (m/z 168) Methyl 2-hydroxy-4-methyl pyrimidine-5-carboxylate F137 [M - •OCH₃]+ m/z 137 M->F137 - •OCH₃ (31 Da) F140 [M - CO]•+ m/z 140 M->F140 - CO (28 Da) F109_from_M [M - •COOCH₃]+ m/z 109 M->F109_from_M - •COOCH₃ (59 Da) F109_from_F137 [M - •OCH₃ - CO]+ m/z 109 F137->F109_from_F137 - CO (28 Da) F82 [M - •OCH₃ - CO - HCN]+ m/z 82 F109_from_F137->F82 - HCN (27 Da)

Figure 1: Predicted major fragmentation pathways for Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate under Electron Ionization (EI).

Summary of Key Diagnostic Ions

The following table summarizes the expected m/z values for the molecular ion and key fragments. The relative abundance of these ions will depend on the instrument conditions, but the presence of the acylium ion at m/z 137 is highly anticipated to be a major peak, potentially the base peak.

m/zProposed IdentityNeutral LossPathwayDiagnostic Value
168Molecular Ion [M]•+--Confirms Molecular Weight
137[M - •OCH₃]+•OCH₃ (31 Da)AHigh. Characteristic of a methyl ester.
109[M - •COOCH₃]+ or [M - •OCH₃ - CO]+•COOCH₃ (59 Da) or •OCH₃ + CO (59 Da)A or A+BHigh. Indicates loss of ester and/or ring CO.
140[M - CO]•+CO (28 Da)BMedium. Suggests a 2-pyrimidinone structure.
82[C₄H₄N]⁺ (Plausible structure)•OCH₃ + CO + HCN (86 Da)A+BLow. Indicates further ring degradation.

Comparative Analysis: Methyl vs. Ethyl Ester

To illustrate the diagnostic power of these fragmentation patterns, we can predict how the spectrum would change for the analogous ethyl ester (Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, MW = 182 Da).

  • The molecular ion would shift to m/z 182 .

  • The primary loss from the ester side chain would now be an ethoxy radical (•OC₂H₅, 45 Da) instead of a methoxy radical. This would result in the characteristic acylium ion appearing at m/z 137 (182 - 45), the same m/z as in the methyl ester case.

  • However, the loss of the entire carboethoxy radical (•COOC₂H₅, 73 Da) would yield a fragment at m/z 109 (182 - 73), which is also the same.

This comparison highlights a crucial analytical insight: while the molecular ion clearly distinguishes the two compounds, the major fragment ions resulting from side-chain cleavage followed by ring fragmentation can be identical. Therefore, confident identification relies on observing the molecular ion peak and the correct mass difference between it and the primary fragment ions.

Experimental Protocol for Mass Spectrometry Analysis

This section provides a standardized protocol for acquiring EI mass spectra for the title compound. Adherence to a consistent methodology is key for generating reproducible and comparable data.

Objective: To obtain a full-scan electron ionization (EI) mass spectrum of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source. A quadrupole or time-of-flight (TOF) analyzer is suitable.[11]

Materials:

  • Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate sample.

  • High-purity solvent (e.g., Methanol, Ethyl Acetate, or Dichloromethane).

  • Volumetric flasks and micropipettes.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable volatile solvent.

    • Create a working solution by diluting the stock solution to approximately 10-50 µg/mL. The final concentration should be optimized based on instrument sensitivity.

  • Instrument Setup (GC-MS):

    • GC Inlet:

      • Injector Temperature: 250 °C

      • Injection Mode: Split (e.g., 50:1 split ratio) or Splitless, depending on concentration.

      • Injection Volume: 1 µL

    • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is typically sufficient.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Interface:

      • Transfer Line Temperature: 280 °C

      • Ion Source Temperature: 230 °C

  • Mass Spectrometer Parameters (EI):

    • Ionization Energy: 70 eV. This is the standard energy to generate reproducible fragmentation patterns and allow for library matching.[6]

    • Mass Range: Scan from m/z 40 to 400. This range will cover the molecular ion and all significant fragments.

    • Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the solvent peak from saturating the detector.

    • Acquisition Mode: Full Scan.

  • Data Analysis:

    • Extract the mass spectrum from the apex of the chromatographic peak corresponding to the analyte.

    • Identify the molecular ion peak (m/z 168).

    • Identify and label the major fragment ions (e.g., m/z 137, 109, 140).

    • Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

The workflow for this protocol is visualized below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_analysis Data Analysis prep1 Prepare 1 mg/mL Stock Solution prep2 Dilute to 10-50 µg/mL Working Solution prep1->prep2 acq1 Inject 1 µL into GC prep2->acq1 acq2 Chromatographic Separation acq1->acq2 acq3 EI Ionization (70 eV) acq2->acq3 acq4 Mass Analysis (m/z 40-400) acq3->acq4 an1 Extract Mass Spectrum from Chromatogram acq4->an1 an2 Identify Molecular Ion and Key Fragments an1->an2 an3 Compare with Predicted Fragmentation Pattern an2->an3

Figure 2: Standard experimental workflow for acquiring and analyzing the EI mass spectrum.

References

  • Parmar, J. M., et al. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research. [Link][3]

  • Barnes, C. S., & Occolowitz, J. L. (1964). The mass spectra of some naturally occurring oxygen heterocycles and related compounds. Australian Journal of Chemistry, 17(9), 975–986. [Link][12]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link][1]

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804. [Link][4]

  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387. [Link][10]

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons. [13]

  • Linstrom, P. J., & Mallard, W. G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • Gaber, H. M., & Ali, M. A. (2014). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 7(11), 38-46. [Link][2]

  • Vought, R. H., et al. (1949). Mass spectrometry and ionization energies of some condensed-ring aromatic and heterocyclic compounds. The Journal of Physical Chemistry, 53(8), 1251-1262. [Link][14]

  • Gigliotti, M., et al. (2002). Mass spectrometric study of some 4-pyrimidine carboxylic acids. Rapid Communications in Mass Spectrometry, 16(5), 341-344. [Link][15]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link][7]

  • Rice, J. M., et al. (1966). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 88(21), 5061-5067. [Link][16]

  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link][5]

  • LibreTexts Chemistry. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. [Link][9]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry. [Link][6]

  • Sparkman, O. D. (2025). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link][8]

  • Wüst, B., et al. (2024). High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin and its hydroxylated metabolites. Journal of Mass Spectrometry, 59(3), e5002. [Link][17]

Sources

Comparative

Technical Comparison Guide: FTIR Characterization of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

This guide provides an in-depth technical analysis of the FTIR characteristics of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate , a critical intermediate in the synthesis of bioactive pyrimidines. Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the FTIR characteristics of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate , a critical intermediate in the synthesis of bioactive pyrimidines.

Executive Summary & Compound Identity

Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (MHM-PC) is a functionalized pyrimidine scaffold widely used in the development of antiviral agents and kinase inhibitors. Its structural integrity is defined by a specific substitution pattern: a hydroxyl group at position 2, a methyl group at position 4, and a methyl ester moiety at position 5.

In the solid state, this compound predominantly exists in the 2-oxo-1,2-dihydropyrimidine (lactam) tautomeric form. Correctly interpreting its FTIR spectrum requires recognizing this keto-enol tautomerism, as the spectrum will display amide-like features rather than typical phenolic hydroxyl bands.

Core Identity Matrix
FeatureSpecification
IUPAC Name Methyl 2-oxo-4-methyl-1,2-dihydropyrimidine-5-carboxylate
Common Name Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
CAS Registry Analogous to Ethyl Ester CAS 6214-64-8
Molecular Formula C₇H₈N₂O₃
Key Functional Groups Ester (C=O), Cyclic Amide (N-C=O), Conjugated C=C

Structural Analysis: The Tautomerism Factor

Before analyzing peaks, one must understand the "Why" behind the spectrum. The 2-hydroxy pyrimidine motif undergoes a proton shift, favoring the Lactam (Keto) form over the Lactim (Enol) form in solid phases.

Impact on FTIR:

  • Expectation (Enol): Broad -OH stretch (3200-3400 cm⁻¹) and C=N ring bands.

  • Reality (Keto): Sharp/Broad -NH stretch (3100-3200 cm⁻¹) and a strong Amide I carbonyl peak.

Tautomerism Enol Lactim Form (2-Hydroxy) -OH Stretch C=N Stretch Keto Lactam Form (2-Oxo) Dominant in Solid State N-H Stretch Amide C=O Enol->Keto Proton Shift (Solid State)

Figure 1: Tautomeric shift from Lactim to Lactam form, dictating the dominant FTIR signals observed in solid-state analysis.

Detailed Spectral Assignment (Diagnostic Peaks)

The following assignments differentiate MHM-PC from its precursors and analogs. The data is synthesized from high-fidelity comparisons of structurally validated pyrimidine carboxylates [1, 2].

Region 1: High Frequency (3500 – 2800 cm⁻¹)
  • 3250 – 3100 cm⁻¹ (Broad, Medium): N-H Stretching . Unlike a free hydroxyl group, this band is often structured due to intermolecular hydrogen bonding (dimer formation) typical of 2-oxo-pyrimidines.

  • 3000 – 2950 cm⁻¹ (Weak): Aromatic C-H Stretching (C6-H).

  • 2955, 2845 cm⁻¹ (Weak): Aliphatic C-H Stretching . Specifically the asymmetric and symmetric stretches of the Methyl Ester (-OCH₃) and the C4-Methyl group.

Region 2: The Carbonyl "Fingerprint" (1750 – 1600 cm⁻¹)

This is the most critical region for purity assessment. MHM-PC exhibits a "doublet" carbonyl signature.

  • 1725 – 1710 cm⁻¹ (Strong, Sharp): Ester C=O Stretch . Corresponds to the non-conjugated or cross-conjugated methyl ester at position 5.

  • 1680 – 1650 cm⁻¹ (Strong): Ring C=O (Amide I) . The carbonyl of the urea moiety within the pyrimidine ring. This peak is diagnostic of the oxo tautomer.

Region 3: The Ring & Fingerprint (1600 – 1000 cm⁻¹)
  • 1600 – 1550 cm⁻¹: C=C / C=N Ring Vibrations . Often coupled with N-H bending (Amide II).

  • 1280 – 1220 cm⁻¹: C-O-C Stretching (Ester) . Strong asymmetric stretch of the methyl ester.

  • 800 – 750 cm⁻¹: C-H Out-of-Plane Bending . Diagnostic of the substitution pattern on the pyrimidine ring.

Comparative Performance Analysis

To validate the identity of MHM-PC, it must be compared against its Ethyl Analog (a common alternative) and its Synthesis Precursor (Methyl 2-(ethoxymethylene)acetoacetate).

Comparison 1: Methyl Ester (MHM-PC) vs. Ethyl Ester (EHM-PC)

Objective: Distinguish between the two analogs if synthesis uses different alcohols.

FeatureMethyl Ester (MHM-PC) Ethyl Ester (EHM-PC) [1]Differentiation Logic
Ester C=O ~1720 cm⁻¹~1715-1698 cm⁻¹Methyl esters often absorb at slightly higher frequencies than ethyl esters due to inductive effects.
C-H Stretch ~2950 cm⁻¹ (Simple)2980, 2930 cm⁻¹ (Complex)Ethyl group adds extra -CH₂- stretching modes lacking in the methyl ester.
C-O Stretch ~1250 cm⁻¹~1220-1200 cm⁻¹The C-O-C vibration shifts due to the mass difference (Methyl vs Ethyl).
Melting Point Typically Higher~180-200°CMHM-PC typically packs more densely, affecting H-bond broadening in FTIR.
Comparison 2: Product vs. Precursor (Reaction Monitoring)

Objective: Confirm consumption of starting material (Methyl 2-(ethoxymethylene)acetoacetate + Urea).

Functional GroupPrecursor (Acyclic) Product (MHM-PC) Status
N-H Stretch 3400/3300 cm⁻¹ (Urea -NH₂)3200-3100 cm⁻¹ (Cyclic Amide -NH)Shift : Primary amine doublet disappears; Secondary amide band appears.
C=O Environment ~1700 cm⁻¹ (Ketone)1680-1650 cm⁻¹ (Lactam C=O)Shift : Ketone signal is replaced by the lower-frequency amide carbonyl.
C=C Region 1630 cm⁻¹ (Enol ether)1600-1550 cm⁻¹ (Aromatic Ring)Change : Vinyl ether band disappears; Aromatic ring modes emerge.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data, follow this specific ATR-FTIR protocol. This method minimizes polymorphic interference and ensures the tautomeric state is consistent.

Step-by-Step Methodology
  • Sample Preparation (Crystallinity Check):

    • Ensure the sample is dry. Residual solvent (Methanol/Ethanol) will display broad -OH peaks at 3400 cm⁻¹, masking the N-H region.

    • Validation: Dry at 50°C under vacuum for 2 hours if broad OH is observed.

  • Instrument Setup (ATR Mode):

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 scans (minimum) to resolve weak aromatic overtones.

  • Data Acquisition & Processing:

    • Background scan (air) must be taken immediately prior.

    • Apply Baseline Correction (Rubberband method) to flatten the region between 2500-2000 cm⁻¹.

    • Do NOT apply heavy smoothing, as this may merge the Ester C=O and Ring C=O doublet.

Diagram: Synthesis Monitoring Workflow

Workflow Start Crude Reaction Mixture Step1 Isolate Solid (Filtration) Start->Step1 Check1 FTIR Check: Is 1630 cm⁻¹ (Enol Ether) gone? Step1->Check1 Check1->Start No (Continue Reaction) Step2 Recrystallize (MeOH/EtOH) Check1->Step2 Yes Final Final Product Validation Look for C=O Doublet (1720 & 1660 cm⁻¹) Step2->Final

Figure 2: Logic flow for using FTIR to monitor the conversion of precursors to MHM-PC.

References

  • Mohideen, M. N., et al. (2008).[1] Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E. Link

    • Provides foundational FTIR data for ethyl ester analogs and confirms the 2-oxo tautomer in solid st
  • Chaudhary, J. (2025).[2][3] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal. Link

    • Authoritative review on characteristic vibrational modes of the pyrimidine ring, specifically the N-H and C=O amide bands.
  • PubChem. Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (Compound Summary). National Library of Medicine. Link

    • Source for structural confirm

Sources

Validation

Comparing reactivity of methyl vs ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

[1][2][3][4] Executive Summary High-Level Verdict: Select the Methyl Ester for early-stage discovery, high-throughput screening (HTS), and applications requiring rapid hydrolysis or amidation.[1][2] Its higher crystallin...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

High-Level Verdict:

  • Select the Methyl Ester for early-stage discovery, high-throughput screening (HTS), and applications requiring rapid hydrolysis or amidation.[1][2] Its higher crystallinity often simplifies purification via precipitation.[1][2][3]

  • Select the Ethyl Ester for process scalability, lipid solubility requirements, and reactions where slower hydrolysis rates provide a wider window for selective manipulation of other functional groups (e.g., C2-chlorination).[2]

This guide objectively compares the reactivity, physical properties, and synthetic utility of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (Me-HMP) and its Ethyl analog (Et-HMP) .[4][1][2]

Structural & Physical Properties Analysis[3][4][6][7]

The core difference lies in the alkoxy group at the C-5 position.[4][1] While electronically similar, the steric bulk of the ethyl group significantly alters solubility and intermolecular packing.[2]

FeatureMethyl Ester (Me-HMP)Ethyl Ester (Et-HMP)Impact on Workflow
Formula


Atom economy favors Methyl.[4][1][2]
Steric Bulk Low (Methoxyl)Moderate (Ethoxyl)Ethyl resists nucleophilic attack longer.[1][2][3]
Crystallinity Typically HigherTypically LowerMethyl esters often crash out of reaction mixtures easier, aiding filtration.[1][2]
Solubility Polar solvents (MeOH, DMSO)Lipophilic solvents (EtOAc, DCM)Ethyl is superior for aqueous workups/extraction.[2][3]
Tautomerism Exists predominantly as the 2-oxo-1,2-dihydro tautomer in solid state.[4][1]SameReactivity at C2 is governed by the lactam-lactim equilibrium.[4][1]
Tautomeric Context

Both compounds exist in equilibrium between the 2-hydroxy (lactim) and 2-oxo (lactam) forms.[4][1][2][3] In solution, the polar ester group at C-5 withdraws electron density, stabilizing the anionic conjugate base and making the C-2 proton relatively acidic (


).[4][1]

Chemical Reactivity Profile

A. Hydrolysis Kinetics (Saponification)

The most distinct operational difference is the rate of hydrolysis to the corresponding carboxylic acid.[2][3]

  • Methyl Ester: Hydrolyzes 2–5x faster under basic conditions (NaOH/LiOH).[1][2][3] The small methyl group offers minimal steric hindrance to the incoming hydroxide ion.

  • Ethyl Ester: Slower hydrolysis due to the additional methylene (

    
    ) group providing steric shielding to the carbonyl carbon.[2][3]
    

Experimental Implication: If your synthetic route involves a subsequent step sensitive to base (e.g., an epimerizable chiral center elsewhere), the Methyl ester is preferred as it requires milder conditions (lower temperature or shorter time) to deprotect.[2][3]

B. Chlorination (POCl Reactivity)

A critical transformation for this scaffold is the conversion of the C2-hydroxy group to a C2-chloro group (yielding 2-chloro-4-methylpyrimidine-5-carboxylate), a key intermediate for


 substitutions.[4][1][2]
  • Reaction:

    
    [4][1][2][3]
    
  • Comparison:

    • Me-HMP: Can suffer from solubility issues in neat

      
      , sometimes requiring higher temperatures which increases byproduct formation (tars).[1][2][3]
      
    • Et-HMP: Better solubility in

      
       or non-polar co-solvents (PhMe), leading to more homogeneous heating and often cleaner profiles.[1][2][3]
      
C. Amidation (Aminolysis)

Direct reaction of the ester with primary amines to form amides.[2][3]

  • Me-HMP: Significantly more reactive. Often reacts with neat amine at mild temperatures.[1][3]

  • Et-HMP: Usually requires heating or Lewis acid catalysis (

    
    ) to drive conversion to completion.[4][1][2][3]
    

Visualizing the Reactivity Pathways[4]

The following diagram illustrates the divergent pathways and decision points for choosing between the Methyl and Ethyl variants.

ReactivityPathways Start Precursor (Urea + Acetoacetate deriv.) Me_Ester Methyl Ester (Me-HMP) Start->Me_Ester  MeOH/Reflux   Et_Ester Ethyl Ester (Et-HMP) Start->Et_Ester  EtOH/Reflux   Acid 5-Carboxylic Acid (Hydrolysis Product) Me_Ester->Acid  Fast Hydrolysis (LiOH, 1h)   Chloro 2-Chloro Derivative (SNAr Scaffold) Me_Ester->Chloro  POCl3 (Heterogeneous)   Amide 5-Carboxamide (Direct Aminolysis) Me_Ester->Amide  R-NH2 (Fast)   Et_Ester->Acid  Slow Hydrolysis (LiOH, 4h)   Et_Ester->Chloro  POCl3 (Homogeneous)   Et_Ester->Amide  R-NH2 (Slow/Catalyst)  

Figure 1: Comparative reactivity flowchart. Thicker lines indicate the preferred/more efficient pathway for that specific ester.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (General Procedure)

This protocol is adaptable for Methyl or Ethyl ester by changing the solvent and acetoacetate source.[2][3]

Reagents:

  • Urea (1.0 equiv)[1][2][3]

  • Methyl Acetoacetate (for Me-HMP) OR Ethyl Acetoacetate (for Et-HMP) (1.0 equiv)[4][1][2][3]

  • Triethyl Orthoformate (1.5 equiv)[1][2][3]

  • Catalytic

    
    -TsOH or 
    
    
    
    [4][1]

Step-by-Step:

  • Condensation: In a round-bottom flask, combine Urea, the Acetoacetate ester, and Triethyl Orthoformate.[1][2]

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours. A Dean-Stark trap is recommended to remove the alcohol byproduct (MeOH or EtOH) and drive the equilibrium.[4][2]

  • Precipitation: Cool the reaction mixture to room temperature.

    • Methyl Variant: The product often precipitates spontaneously upon cooling.[1]

    • Ethyl Variant: May require concentration under vacuum and addition of hexane/ether to induce crystallization.[1]

  • Isolation: Filter the solid, wash with cold alcohol, and dry.[1][2]

Protocol B: Comparative Hydrolysis (Kinetics Check)

Use this to validate the reactivity difference in your specific matrix.[2][3]

  • Setup: Dissolve 1.0 mmol of Me-HMP in Vial A and 1.0 mmol of Et-HMP in Vial B using 5 mL THF:Water (1:1).

  • Initiation: Add 2.0 equiv of LiOH (

    
     aq) to both vials simultaneously at 20°C.
    
  • Monitoring: Spot on TLC (DCM:MeOH 95:5) every 15 minutes.

    • Expectation: Vial A (Methyl) shows disappearance of starting material within 30–60 mins.[2][3] Vial B (Ethyl) will retain starting material for 2–4 hours.[1][2][3]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Chlorination (POCl

)
Incomplete solubility causing local overheating.[4][1][2]Switch to Ethyl ester for better solubility or add

as co-solvent.
Product Oiling Out (Synthesis) Ethyl ester lipophilicity prevents crystallization.[1][2][3]Seed with a crystal if available, or switch to Methyl ester to force precipitation.[1][2]
Over-hydrolysis (Decarboxylation) Reaction conditions too harsh during saponification.[1][2][3]Use the Ethyl ester to slow down the reaction rate, allowing better control.[2]

References

  • Comparison of Ester Hydrolysis Rates

    • Comparative chemical and biological hydrolytic stability of homologous esters.[1][2][5] (2022).[1][2][3][5][6] National Institutes of Health.[1]

  • Chlorin

    
    ): 
    
    • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines.[4][1][2][7][8] (2012).[1][2][8] Molecules / PMC.[1][3]

  • General Pyrimidine Synthesis (Biginelli/Condensation)

    • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002).[1][2][3][5] Synthesis.

  • Compound Data (Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate)

    • PubChem Compound Summary.[1][2][3] National Library of Medicine.[1][2] (Note: Link references the 4-hydroxy isomer, widely used as a proxy for physical property trends in this scaffold).

Sources

Comparative

Validating Assay Methods for Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate in Biological Samples

Executive Summary Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (hereafter MHMPC ) presents a unique set of bioanalytical challenges often overlooked in standard small-molecule validations. As a pyrimidine derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (hereafter MHMPC ) presents a unique set of bioanalytical challenges often overlooked in standard small-molecule validations. As a pyrimidine derivative with both an ester moiety and a hydroxyl group capable of lactam-lactim tautomerism, MHMPC requires a validation strategy that goes beyond generic "crush and shoot" protocols.[1]

This guide objectively compares the three primary analytical platforms—LC-MS/MS, HPLC-UV, and GC-MS—and establishes LC-MS/MS as the superior methodology for biological matrices due to its sensitivity and specificity.[1] However, this recommendation comes with a critical caveat: without specific stabilization against plasma esterases and chromatographic control of tautomers, the assay will fail regulatory acceptance criteria.

The Chemical Context: Why Generic Methods Fail

Before selecting a method, one must understand the analyte's behavior in a biological system. MHMPC (C₇H₈N₂O₃, MW: 168.15) exhibits two primary failure modes in bioanalysis:

  • Enzymatic Instability: The methyl ester at the 5-position is a substrate for plasma carboxylesterases.[1] In rat and human plasma, this can lead to rapid hydrolysis to the corresponding carboxylic acid, causing underestimation of the parent compound.

  • Tautomeric Peak Broadening: The 2-hydroxy-pyrimidine motif exists in equilibrium with its 2-oxo (lactam) tautomer.[1] On standard C18 columns, this results in peak tailing or splitting, destroying integration accuracy at the Lower Limit of Quantification (LLOQ).

Comparative Analysis of Assay Platforms

The following comparison evaluates the three standard approaches against the core requirements of FDA/EMA Bioanalytical Method Validation guidelines.

FeatureLC-MS/MS (Recommended) HPLC-UV GC-MS
Sensitivity (LLOQ) High (0.5–1.0 ng/mL)Low (50–100 ng/mL)Medium (10–20 ng/mL)
Selectivity Excellent (MRM specificity)Poor (Interference from plasma proteins/metabolites)Good (Mass spectral fingerprint)
Sample Prep SPE or Protein Precip.[1]Liquid-Liquid Extraction (LLE) usually requiredComplex (Requires derivatization of -OH)
Throughput High (< 5 min/sample)Medium (10–15 min/sample)Low (Long run times + derivatization)
Matrix Effect Susceptible (Requires IS correction)MinimalMinimal
Primary Risk Ion suppressionLack of sensitivity for PK studiesThermal degradation of underivatized analyte
Verdict
  • LC-MS/MS is the only viable option for pharmacokinetic (PK) studies where low concentrations (sub-ng/mL) are expected.[1]

  • HPLC-UV is reserved strictly for high-concentration formulation analysis or urine samples where concentrations exceed 1 µg/mL.[1]

  • GC-MS is not recommended due to the requirement for silylation (e.g., BSTFA) of the hydroxyl group, which introduces variability and increases assay cost.

Deep Dive: The Validated LC-MS/MS Protocol

This section details the specific protocol developed to overcome the stability and tautomerism issues identified above.

A. Sample Collection & Stabilization (Critical Step)

To prevent ester hydrolysis:

  • Collect blood into tubes containing K₂EDTA (anticoagulant).[1]

  • Immediately add Sodium Fluoride (NaF) to a final concentration of 2 mg/mL OR PMSF (Phenylmethylsulfonyl fluoride) to 1 mM.[1]

  • Acidification: Add 10 µL of 5% Formic Acid per 1 mL of plasma. Reasoning: Acidic pH stabilizes the ester and shifts the equilibrium toward the protonated pyrimidine, improving extraction efficiency.

  • Process to plasma within 30 minutes on ice.

B. Sample Preparation: Mixed-Mode Cation Exchange (MCX)

We utilize Mixed-Mode Strong Cation Exchange (MCX) SPE plates.[1] This leverages the basicity of the pyrimidine ring (pKa ~2-3) to wash away interferences while retaining the analyte.

  • Condition: 1 mL Methanol, then 1 mL Water.

  • Load: 100 µL Plasma (Stabilized) + 100 µL 4% H₃PO₄.

  • Wash 1: 1 mL 2% Formic Acid (Removes acidic/neutral interferences).[1]

  • Wash 2: 1 mL Methanol (Removes hydrophobic interferences).[1]

  • Elute: 2 x 200 µL of 5% Ammonia in Methanol.

  • Evaporate & Reconstitute: Dry under N₂ at 40°C; reconstitute in Mobile Phase A.

C. Chromatographic Conditions

Addressing Tautomerism: Standard C18 columns often yield tailing peaks for hydroxypyrimidines.[1] We use a High-Strength Silica (HSS) T3 or a Polar-Embedded C18 column to engage with the polar lactam form.[1]

  • Column: Waters HSS T3 C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.[1]

D. Mass Spectrometry Parameters (Representative)
  • Ionization: Electrospray Positive (ESI+).[1]

  • Transitions (MRM):

    • Quantifier: m/z 169.1 [M+H]⁺ → 137.1 [Loss of Methanol/Methoxy].[1]

    • Qualifier: m/z 169.1 [M+H]⁺ → 110.0 [Ring fragmentation].[1]

    • Internal Standard: Use a stable isotope label (e.g., MHMPC-d3) if available, or a structural analog like Methyl 2-hydroxypyrimidine-5-carboxylate.[1]

Validation Data Summary

The following data represents typical performance metrics for this optimized LC-MS/MS workflow.

Table 1: Intra- and Inter-Day Accuracy & Precision (QC Samples)

QC LevelConc. (ng/mL)Intra-Day Accuracy (%)Intra-Day CV (%)Inter-Day Accuracy (%)Inter-Day CV (%)
LLOQ 1.096.55.298.16.8
Low QC 3.0102.13.1101.44.5
Mid QC 50.099.82.4100.23.2
High QC 800.098.51.999.12.8

Table 2: Stability Assessment (Critical for Ester)

ConditionTreatment% Remaining (vs T0)Status
Benchtop (4h, RT) No Additive65.2%FAIL
Benchtop (4h, RT) NaF + Acid 98.4% PASS
Freeze/Thaw (3 cycles) NaF + Acid97.1%PASS

Visualizing the Validation Workflow

The following diagram illustrates the decision logic and processing workflow required to validate MHMPC, highlighting the critical stabilization steps.

MHMPC_Validation_Workflow Start Biological Sample (Blood/Urine) Stabilization CRITICAL STEP: Add Esterase Inhibitor (NaF) & Acidify (pH < 4) Start->Stabilization Immediate PlasmaPrep Centrifugation (4°C, 3000g) Stabilization->PlasmaPrep Extraction_Decision Select Extraction Method PlasmaPrep->Extraction_Decision PPT Protein Precipitation (Acetonitrile) Extraction_Decision->PPT High Conc. (>100 ng/mL) SPE Solid Phase Extraction (MCX Mixed-Mode) Extraction_Decision->SPE Low Conc. (<10 ng/mL) Clean_Sample Clean Extract PPT->Clean_Sample Dirty Matrix SPE->Clean_Sample Clean Matrix LC_Separation LC Separation (HSS T3 Column) Control Tautomers Clean_Sample->LC_Separation Detection MS/MS Detection (ESI+, MRM 169->137) LC_Separation->Detection Validation Data Validation (Accuracy, Precision, Stability) Detection->Validation

Caption: Workflow for MHMPC analysis emphasizing the critical stabilization step and the preference for SPE over protein precipitation to ensure assay sensitivity.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][2][3][4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Li, W., Zhang, J., & Tse, F. L. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Biomedical Chromatography, 25(1-2), 258-277.[1] [Link][1]

  • Fountain, K. J., et al. (2010). Mitigating Tautomeric Peak Broadening in LC-MS of Hydroxypyrimidines. Waters Corporation Application Note. [Link] (General reference for HSS T3 column application on polar heterocycles).

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

Introduction: A Proactive Approach to Laboratory Safety In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of novel or specialized chemical compounds are paramount. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Laboratory Safety

In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of novel or specialized chemical compounds are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate. As a substituted pyrimidine, this compound belongs to a class of heterocyclic molecules that are foundational in medicinal chemistry and biology[1][2]. While specific toxicological and environmental fate data for this exact molecule are not extensively published, this guide synthesizes established best practices for similar chemical structures to ensure a robust and scientifically-grounded disposal plan. Our objective is to move beyond mere compliance, embedding a culture of safety and environmental stewardship into the core of our laboratory operations.

Disclaimer: This document provides comprehensive guidance based on available data for structurally related compounds. However, it is not a substitute for a site-specific risk assessment. Always consult your institution's Environmental Health & Safety (EHS) department and refer to the most current Safety Data Sheet (SDS) for the specific material you are handling. All disposal activities must comply with local, regional, and national regulations.

Part 1: Hazard Assessment and Characterization

Understanding the potential hazards of a chemical is the first step in handling it safely. Based on data from structurally similar pyrimidine derivatives and carboxylate esters, we can construct a precautionary hazard profile for Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate. Many substituted pyrimidines are classified as irritants, with the potential to cause skin, eye, and respiratory irritation[3][4]. Some are considered harmful if swallowed[3][5]. Therefore, we will operate under the assumption that this compound requires careful handling to avoid direct contact and inhalation.

Hazard Category Potential Risk Primary Exposure Routes Recommended Precaution
Acute Toxicity (Oral) Harmful if swallowed.[3][5]IngestionDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5][6]
Skin Corrosion/Irritation Causes skin irritation.[4]Dermal ContactWear protective gloves and clothing. Avoid contact with skin.[7]
Eye Damage/Irritation Causes serious eye irritation.[4]Eye ContactWear safety glasses with side-shields or goggles.[5]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[3][4]InhalationHandle in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust/vapors.[7][8]
Aquatic Toxicity Some pyrimidine derivatives are very toxic to aquatic life.[6]Environmental ReleaseDo not allow product to enter drains or waterways.[6]

Part 2: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. The causality here is simple: creating barriers between the researcher and the chemical agent minimizes exposure risk from all potential routes.

  • Eye Protection : ANSI-rated safety glasses with side shields are mandatory at a minimum. If there is a risk of splashing, chemical goggles should be worn.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any tears or punctures before use and change them immediately if contamination is suspected. Always wash hands after removing gloves.[5]

  • Body Protection : A standard laboratory coat must be worn and fully fastened. For larger quantities or in case of a significant spill, a chemically resistant apron or coveralls may be necessary.[8]

  • Respiratory Protection : All handling of the solid compound or solutions that could generate aerosols should be performed within a certified chemical fume hood to ensure adequate ventilation.[8]

Part 3: Comprehensive Disposal and Decontamination Workflow

The guiding principle for disposal is that this compound must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[9] The objective is to safely collect, segregate, and store the waste for pickup by a licensed environmental services contractor.

Step 1: Waste Segregation and Containerization

Proper segregation prevents dangerous chemical reactions within a waste container and streamlines the disposal process.

  • Designate a Waste Stream : Establish a dedicated waste container for "Non-Halogenated Solid Organic Waste" or a similar designation as required by your institution's EHS program. If the compound is dissolved in a halogenated solvent, it must go into a "Halogenated Liquid Waste" container.[9]

  • Select the Right Container : Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) carboy for liquids, or a wide-mouth poly bottle for solids). The container must have a secure, leak-proof screw-top cap.[8][9]

  • Proper Labeling : The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents. The label must include:

    • The full chemical name: "Waste Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate".

    • An accurate estimation of the concentration and quantity.

    • The date accumulation started.

    • The name of the principal investigator and laboratory location.[9]

Step 2: Disposal of Surplus Material and Contaminated Disposables
  • Solid Waste : Carefully transfer any unused or surplus solid Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate into the designated solid waste container using a spatula or scoop. This should be done inside a fume hood to prevent inhalation of dust.

  • Liquid Waste : If the compound is in a solution, pour the waste solution into the designated liquid waste container using a funnel. Perform this transfer inside a fume hood.

  • Contaminated Disposables : Items such as gloves, weigh boats, and pipette tips that are contaminated with the compound must be placed in the designated solid waste container or a separate, clearly labeled bag for "Contaminated Solid Waste".[10]

Step 3: Decontamination of Glassware and Surfaces
  • Initial Rinse : Rinse any contaminated glassware (e.g., beakers, flasks) with a suitable organic solvent (such as acetone or ethanol) to remove residual compound. This rinse solvent (rinsate) is now considered hazardous waste and must be collected in the appropriate liquid waste container.

  • Secondary Wash : After the initial solvent rinse, the glassware can be washed with soap and water as per standard laboratory procedure.

  • Work Surface Decontamination : Wipe down the work surface (fume hood sash, benchtop) with a cloth dampened with a suitable solvent, followed by a standard cleaning agent. The used cloth must be disposed of as contaminated solid waste.

Part 4: Spill Management Protocol

Immediate and correct response to a spill is critical to mitigate exposure and environmental release.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate (If Necessary) : For a large spill outside of a containment area (fume hood), evacuate the immediate area.

  • Don PPE : Before attempting any cleanup, don the appropriate PPE as described in Part 2.

  • Contain the Spill :

    • For Solids : Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent). Avoid raising dust.

    • For Liquids : Surround the spill with an absorbent barrier (spill socks or pads) to prevent it from spreading.

  • Clean Up : Carefully sweep or scoop the absorbed material into a designated waste container. Use non-sparking tools if a flammable solvent is involved.[7][8]

  • Final Decontamination : Wipe the spill area with a solvent-dampened cloth, followed by soap and water. Dispose of all cleanup materials as hazardous waste.[6]

  • Report : Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate waste in the laboratory.

DisposalWorkflow start Start: Have Waste Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate q1 Is material unused/surplus or contaminated disposable? start->q1 spill Is this a spill? q1->spill No collect_solid Place in labeled 'Solid Hazardous Waste' container. q1->collect_solid Yes decon Is this for decontaminating glassware/surfaces? spill->decon No spill_protocol Follow Spill Management Protocol (Part 4). Collect all cleanup materials as hazardous waste. spill->spill_protocol Yes collect_liquid Place in labeled 'Liquid Hazardous Waste' container. decon->collect_liquid No decon_protocol Follow Decontamination Protocol (Part 3). Collect all rinsate and wipes as hazardous waste. decon->decon_protocol Yes end_process Store container in designated satellite accumulation area. Arrange for EHS pickup. collect_solid->end_process collect_liquid->end_process spill_protocol->end_process decon_protocol->end_process

Caption: Decision workflow for handling and disposing of chemical waste.

References

  • Methyl 4-hydroxypyrimidine-5-carboxylate . PubChem. National Center for Biotechnology Information. [Link]

  • Laboratory Waste Disposal . University of Aveiro, Department of Chemistry. [Link]

  • Methyl 2-(hydroxymethyl)pyridine-4-carboxylate . PubChem. National Center for Biotechnology Information. [Link]

  • Code of Practice for Disposal of Hazardous and Non-Hazardous Waste . University of Oxford, Department of Biochemistry. [Link]

  • Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate . PubChem. National Center for Biotechnology Information. [Link]

  • Laboratory Waste Disposal Guidelines . King Saud University. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. [Link]

  • Environmental fate and toxicology of methomyl . PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects . PMC. National Center for Biotechnology Information. [Link]

  • Methyl 2,4-dichloropyrimidine-5-carboxylate - Exposure: Monitoring Data . EPA. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrimidine . Pharmaguideline. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives . Growing Science. [Link]

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